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  • Product: N-(2-hydroxyphenyl)-2-methoxybenzamide
  • CAS: 54255-65-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(2-hydroxyphenyl)-2-methoxybenzamide: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-hydroxyphenyl)-2-methoxybenzamide is a molecule of significant interest within the broader class of salicylanilides, compounds recognized for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyphenyl)-2-methoxybenzamide is a molecule of significant interest within the broader class of salicylanilides, compounds recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential therapeutic applications. Drawing upon data from closely related analogues and the established bioactivity of the salicylanilide scaffold, this document offers insights into the molecule's mechanism of action, protocols for its study, and its promise in drug discovery and development.

Introduction: The Significance of the Salicylanilide Scaffold

Salicylanilides, a class of compounds characterized by a salicylic acid moiety linked to an aniline derivative via an amide bond, have long been a source of medicinally relevant molecules.[1] Their derivatives have demonstrated a wide spectrum of biological effects, including anthelmintic, antibacterial, and antifungal properties. More recently, research has unveiled their potential in oncology and infectious diseases, driving a renewed interest in this chemical class. N-(2-hydroxyphenyl)-2-methoxybenzamide, as a specific derivative, presents a unique substitution pattern that warrants detailed investigation for novel therapeutic applications.

Molecular Structure and Identification

The chemical structure of N-(2-hydroxyphenyl)-2-methoxybenzamide consists of a 2-methoxybenzoyl group attached to a 2-aminophenol moiety.

IUPAC Name: 2-Hydroxy-N-(2-methoxyphenyl)benzamide

Chemical Formula: C₁₄H₁₃NO₃

Molecular Weight: 243.26 g/mol

Caption: Chemical structure of N-(2-hydroxyphenyl)-2-methoxybenzamide.

Physicochemical Properties

The physicochemical properties of N-(2-hydroxyphenyl)-2-methoxybenzamide are critical for understanding its behavior in biological systems and for formulation development. While experimental data for this specific molecule is limited, the following table provides predicted values based on its structure and data from similar compounds.

PropertyPredicted ValueReference Compound Data
Molecular Weight 243.26 g/mol 2-methoxy-N-(2-methoxyphenyl)benzamide: 257.28 g/mol [3]
LogP ~3.02-methoxy-N-phenylbenzamide: 3.6[4]
Hydrogen Bond Donors 22-methoxy-N-(2-methoxyphenyl)benzamide: 1[3]
Hydrogen Bond Acceptors 42-methoxy-N-(2-methoxyphenyl)benzamide: 3[3]
Melting Point Not availableN-(2-methoxyphenyl)benzamide: 60 °C[5]
Boiling Point Not available2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide: ~350 °C[6]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.General characteristic of salicylanilides.

Synthesis and Characterization

The synthesis of N-(2-hydroxyphenyl)-2-methoxybenzamide can be achieved through a standard amide coupling reaction.

Proposed Synthetic Pathway

Synthesis 2-Methoxybenzoic_acid 2-Methoxybenzoic Acid Acyl_chloride 2-Methoxybenzoyl Chloride (Intermediate) 2-Methoxybenzoic_acid->Acyl_chloride Activation Activating_agent SOCl₂ or EDC/HOBt Activating_agent->Acyl_chloride Target_compound N-(2-hydroxyphenyl)-2-methoxybenzamide Acyl_chloride->Target_compound Amide Coupling 2-Aminophenol 2-Aminophenol 2-Aminophenol->Target_compound

Caption: Proposed synthesis of N-(2-hydroxyphenyl)-2-methoxybenzamide.

Detailed Experimental Protocol: Amide Coupling

Objective: To synthesize N-(2-hydroxyphenyl)-2-methoxybenzamide from 2-methoxybenzoic acid and 2-aminophenol.

Materials:

  • 2-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt))

  • 2-Aminophenol

  • Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Activation of Carboxylic Acid:

    • Method A (Acid Chloride): To a solution of 2-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methoxybenzoyl chloride.

    • Method B (EDC/HOBt Coupling): To a solution of 2-methoxybenzoic acid (1.0 eq), 2-aminophenol (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, add EDC (1.2 eq) at 0 °C.

  • Amide Bond Formation:

    • For Method A: Dissolve the crude 2-methoxybenzoyl chloride in anhydrous DCM. To this solution, add 2-aminophenol (1.1 eq) and a base such as triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

    • For Method B: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure N-(2-hydroxyphenyl)-2-methoxybenzamide.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts (δ, ppm): Aromatic protons (6.8-8.0 ppm, 8H), methoxy protons (s, ~3.9 ppm, 3H), hydroxyl proton (broad s, variable), and amide proton (broad s, variable).

  • ¹³C NMR (100 MHz, CDCl₃): Predicted chemical shifts (δ, ppm): Carbonyl carbon (~165 ppm), aromatic carbons (110-160 ppm), and methoxy carbon (~56 ppm).

  • FTIR (KBr, cm⁻¹): Expected characteristic peaks: N-H stretching (~3300-3400 cm⁻¹), O-H stretching (~3200-3500 cm⁻¹, broad), C=O stretching (~1640-1680 cm⁻¹), and C-O-C stretching (~1250 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ ion at m/z 244.09.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of related salicylanilides and benzamides, N-(2-hydroxyphenyl)-2-methoxybenzamide is predicted to exhibit several biological effects.

Anticancer Activity: Hedgehog Signaling Pathway Inhibition

Derivatives of 2-methoxybenzamide have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[1] These inhibitors often target the Smoothened (Smo) receptor. The 2-methoxybenzamide scaffold can act as a connector between different pharmacophoric groups that interact with key residues in the Smo binding pocket.[1]

Hedgehog_Pathway cluster_0 Hedgehog Signaling Hh_ligand Hedgehog Ligand PTCH1 PTCH1 Receptor Hh_ligand->PTCH1 Binds SMO SMO Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Target_Genes Target Gene Expression GLI->Target_Genes Activates Inhibitor N-(2-hydroxyphenyl)- 2-methoxybenzamide Inhibitor->SMO Blocks

Caption: Potential inhibition of the Hedgehog signaling pathway by N-(2-hydroxyphenyl)-2-methoxybenzamide.

Antimicrobial and Anti-inflammatory Activity

Salicylanilide derivatives have shown activity against Gram-positive bacteria. The mechanism is thought to involve the disruption of bacterial cell membrane potential. Additionally, some benzamide derivatives have demonstrated anti-inflammatory properties by inhibiting enzymes such as proteinase.

Other Potential Activities

The broader class of hydroxy-substituted benzamides has been associated with a range of other biological activities, including:

  • Dopamine Receptor Antagonism: Many benzamides act as antagonists at dopamine D2-like receptors.[7]

  • Enzyme Inhibition: Certain derivatives can inhibit enzymes like histone deacetylases (HDACs) and acetylcholinesterase (AChE).[7]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of N-(2-hydroxyphenyl)-2-methoxybenzamide on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a panel of cell lines relevant to the suspected mechanism of action) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of N-(2-hydroxyphenyl)-2-methoxybenzamide (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of N-(2-hydroxyphenyl)-2-methoxybenzamide that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate with the appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Safety and Handling

While a specific safety data sheet (SDS) for N-(2-hydroxyphenyl)-2-methoxybenzamide is not available, general precautions for handling benzamide derivatives should be followed. Related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[3]

General Handling Precautions:

  • Use in a well-ventilated area or in a fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

  • Avoid inhalation of dust and contact with skin and eyes.[6][8]

  • In case of contact, flush the affected area with plenty of water.[6][8]

  • Store in a cool, dry, and tightly sealed container.

Conclusion and Future Directions

N-(2-hydroxyphenyl)-2-methoxybenzamide is a promising molecule within the versatile class of salicylanilides. Based on the biological activities of its structural analogs, it holds potential for development as an anticancer, antimicrobial, or anti-inflammatory agent. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further research, including the determination of its precise physicochemical properties, a thorough investigation of its mechanism of action against various biological targets, and in vivo efficacy and toxicity studies, is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. (n.d.). 2-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceLab.com. (2010, June 10).
  • PubChem. (n.d.). 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-methoxy-N-(2-methoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(34), 20958-20965.
  • U.S. Environmental Protection Agency. (n.d.). 2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • BenchChem. (n.d.). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide.
  • PubChem. (n.d.). 2-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). N-(2-methoxyphenyl)benzamide. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-methoxy-N-(2-hydroxyphenyl)benzamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 2-methoxy-N-(2-hydroxyphenyl)benzamide, a compound of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-methoxy-N-(2-hydroxyphenyl)benzamide, a compound of interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this molecule is not widely cataloged with a registered CAS number, indicating its status as a novel or less-common chemical entity. This guide, therefore, focuses on its synthesis from readily available precursors, predicted physicochemical properties, and potential therapeutic applications based on the known bioactivities of related benzamide structures.

Compound Identification and Structure

While a specific CAS number for 2-methoxy-N-(2-hydroxyphenyl)benzamide is not found in major chemical databases, its identity is unequivocally defined by its chemical structure and systematic nomenclature.

  • Systematic Name: 2-methoxy-N-(2-hydroxyphenyl)benzamide

  • Molecular Formula: C₁₄H₁₃NO₃

  • Molecular Weight: 243.26 g/mol

  • Chemical Structure:

    G A

    A 2D representation of 2-methoxy-N-phenylbenzamide, a related compound.

Synonyms:

Given the absence of a dedicated CAS number, standardized synonyms are not formally established. However, based on its structure, it could be referred to as:

  • N-(2-hydroxyphenyl)-o-anisamide

  • Salicylaldehyde 2-methoxybenzoyl hydrazone (less common)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-methoxy-N-(2-hydroxyphenyl)benzamide. These values are calculated using established computational models and provide a valuable starting point for experimental design and characterization.

PropertyPredicted Value
Melting Point 150-160 °C
Boiling Point > 400 °C (decomposes)
LogP 2.5 - 3.5
Water Solubility Low
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
pKa (acidic - phenolic OH) ~9.5
pKa (basic - amide N) ~ -1.0

Synthesis of 2-methoxy-N-(2-hydroxyphenyl)benzamide

The most direct and established method for the synthesis of N-arylbenzamides is the condensation of a carboxylic acid with an aniline derivative. In this case, 2-methoxybenzoic acid and 2-aminophenol are the logical starting materials.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure: activation of the carboxylic acid followed by amide bond formation.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Purification A 2-Methoxybenzoic Acid C 2-Methoxybenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F 2-methoxy-N-(2-hydroxyphenyl)benzamide C->F Stir at RT D 2-Aminophenol D->F E Pyridine (base) E->F G Crude Product H Recrystallization or Column Chromatography G->H I Pure Product H->I

Caption: Synthetic workflow for 2-methoxy-N-(2-hydroxyphenyl)benzamide.

Detailed Experimental Protocol

Materials:

  • 2-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • 2-Aminophenol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Toluene

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Formation of 2-Methoxybenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxybenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporate with toluene (2 x 10 mL). The resulting crude 2-methoxybenzoyl chloride is a yellow to brown oil and is used in the next step without further purification.

Step 2: Amide Coupling

  • In a separate flask under an inert atmosphere (nitrogen or argon), dissolve 2-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the crude 2-methoxybenzoyl chloride (dissolved in a small amount of anhydrous DCM) to the stirred solution of 2-aminophenol and pyridine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Once the reaction is complete, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Potential Applications and Biological Significance

While specific biological data for 2-methoxy-N-(2-hydroxyphenyl)benzamide is not available, the benzamide scaffold with methoxy and hydroxy substitutions is prevalent in a variety of biologically active molecules. This suggests that the title compound could be a valuable candidate for screening in several therapeutic areas.

  • Anticancer Activity: Many substituted benzamides exhibit antiproliferative properties. The presence of methoxy and hydroxy groups can influence their interaction with various biological targets, including histone deacetylases (HDACs) and other enzymes involved in cell cycle regulation.[1][2]

  • Antimicrobial and Antifungal Activity: The benzamide moiety is a known pharmacophore in antimicrobial agents. The specific substitution pattern of 2-methoxy-N-(2-hydroxyphenyl)benzamide may confer activity against various bacterial and fungal strains.[3]

  • Enzyme Inhibition: Hydroxy-substituted benzamides are known to inhibit a range of enzymes, including dopamine receptors and acetylcholinesterase.[4] The specific arrangement of functional groups in the title compound could lead to novel inhibitory activities.

  • Estrogen Receptor Agonism: Simple amides derived from hydroxybenzoic acids and aminophenols have been shown to act as estrogen receptor agonists.[5]

Postulated Mechanism of Action: A Hypothetical Signaling Pathway

Based on the known activities of related benzamides as enzyme inhibitors, a potential mechanism of action could involve the inhibition of a key kinase in a cellular signaling pathway.

G cluster_0 Cellular Signaling Cascade cluster_1 Inhibitory Action A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G Cellular Response (e.g., Proliferation) F->G H 2-methoxy-N- (2-hydroxyphenyl)benzamide H->D Inhibition

Sources

Foundational

The Biological Versatility of N-(2-hydroxyphenyl)-2-methoxybenzamide: A Predictive Technical Guide for Researchers

Abstract N-(2-hydroxyphenyl)-2-methoxybenzamide is a novel synthetic compound belonging to the broader class of benzamides, a scaffold of significant interest in medicinal chemistry. While direct experimental data on thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-hydroxyphenyl)-2-methoxybenzamide is a novel synthetic compound belonging to the broader class of benzamides, a scaffold of significant interest in medicinal chemistry. While direct experimental data on this specific molecule is nascent, its structural architecture, combining features of both salicylanilides and 2-methoxybenzamide derivatives, strongly suggests a high potential for diverse biological activities. This in-depth technical guide provides a predictive framework for researchers, scientists, and drug development professionals to explore the multifaceted biological landscape of N-(2-hydroxyphenyl)-2-methoxybenzamide. By leveraging established structure-activity relationships of closely related analogs, this document outlines potential anticancer, antimicrobial, and anti-inflammatory properties and provides detailed, field-proven experimental protocols for their investigation. Our objective is to furnish the scientific community with a robust, hypothesis-driven roadmap to unlock the therapeutic promise of this intriguing molecule.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The benzamide moiety is a cornerstone in modern pharmacology, present in a wide array of approved drugs with diverse therapeutic applications. The subject of this guide, N-(2-hydroxyphenyl)-2-methoxybenzamide, represents a thoughtful amalgamation of two biologically significant pharmacophores: the N-(2-hydroxyphenyl)amide core characteristic of salicylanilides and the 2-methoxybenzoyl group.

  • Salicylanilides , the condensation products of salicylic acid and anilines, are renowned for their broad-spectrum biological activities, including potent anthelmintic, anticancer, and antimicrobial effects.[1] Their mechanisms of action are multifaceted, often involving the disruption of cellular energy homeostasis and modulation of critical signaling pathways.[1]

  • 2-Methoxybenzamide derivatives have also emerged as a promising class of compounds, particularly in oncology, with some analogs demonstrating inhibition of key signaling cascades like the Hedgehog pathway.[2][3]

The unique combination of these two structural motifs in N-(2-hydroxyphenyl)-2-methoxybenzamide warrants a comprehensive investigation into its potential biological activities. This guide will, therefore, explore the predicted therapeutic avenues for this compound and provide the necessary technical framework for its empirical validation.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on structurally related compounds, we predict that N-(2-hydroxyphenyl)-2-methoxybenzamide may exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Potential: A Multi-pronged Attack on Malignancy

The salicylanilide scaffold is a well-established anti-cancer pharmacophore.[1] We hypothesize that N-(2-hydroxyphenyl)-2-methoxybenzamide could exert antitumor effects through several mechanisms:

  • Inhibition of Key Signaling Pathways: Salicylanilides are known to modulate multiple signaling pathways crucial for cancer cell proliferation and survival, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[1] The 2-methoxybenzamide moiety may also contribute to pathway inhibition, as demonstrated by derivatives that target the Hedgehog signaling pathway.[2][3]

  • Induction of Apoptosis: Many salicylanilide derivatives induce programmed cell death in cancer cells. For instance, the related compound N-(2-hydroxyphenyl)-2-phenazinamine has been shown to induce p53-mediated intrinsic apoptosis in lung cancer cell lines.[4]

  • Disruption of Mitochondrial Function: A classic mechanism of action for salicylanilides is the uncoupling of oxidative phosphorylation, leading to a depletion of cellular ATP and subsequent cell death.[1]

Hypothetical Signaling Pathway Inhibition by N-(2-hydroxyphenyl)-2-methoxybenzamide

Hypothetical Anticancer Mechanisms of N-(2-hydroxyphenyl)-2-methoxybenzamide cluster_compound N-(2-hydroxyphenyl)-2-methoxybenzamide cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Compound Compound Wnt Wnt Compound->Wnt Inhibition mTOR mTOR Compound->mTOR Inhibition STAT3 STAT3 Compound->STAT3 Inhibition Hedgehog Hedgehog Compound->Hedgehog Inhibition Apoptosis Apoptosis Wnt->Apoptosis CellCycleArrest Cell Cycle Arrest Wnt->CellCycleArrest mTOR->Apoptosis mTOR->CellCycleArrest STAT3->Apoptosis AngiogenesisInhibition Inhibition of Angiogenesis STAT3->AngiogenesisInhibition Hedgehog->CellCycleArrest Workflow for In Vitro Anticancer Evaluation Start Start: Compound Synthesis & Purification MTT Cell Viability Assay (MTT) Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If cytostatic WoundHealing Wound Healing/Migration Assay MTT->WoundHealing If sub-lethal concentrations effective WesternBlot Western Blot Analysis (Signaling Proteins) Apoptosis->WesternBlot CellCycle->WesternBlot End End: Data Analysis & Interpretation WesternBlot->End WoundHealing->End

Caption: A stepwise approach to evaluate anticancer efficacy in vitro.

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of N-(2-hydroxyphenyl)-2-methoxybenzamide (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cancer cells with N-(2-hydroxyphenyl)-2-methoxybenzamide at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

In Vitro Antimicrobial Activity Assessment
  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a two-fold serial dilution of N-(2-hydroxyphenyl)-2-methoxybenzamide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anti-inflammatory Activity Assessment
  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of N-(2-hydroxyphenyl)-2-methoxybenzamide for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

Quantitative Data Summary (Predictive)

The following table presents hypothetical, yet plausible, IC50 and MIC values for N-(2-hydroxyphenyl)-2-methoxybenzamide based on the activities of related compounds. These values should be determined experimentally.

Biological Activity Assay Cell Line/Organism Predicted IC50/MIC (µM)
AnticancerMTT AssayMCF-7 (Breast Cancer)1 - 10
AnticancerMTT AssayA549 (Lung Cancer)5 - 25
AntibacterialBroth MicrodilutionStaphylococcus aureus2 - 15
AntibacterialBroth MicrodilutionEscherichia coli10 - 50
AntifungalBroth MicrodilutionCandida albicans5 - 30
Anti-inflammatoryGriess AssayRAW 264.710 - 40

Conclusion and Future Directions

N-(2-hydroxyphenyl)-2-methoxybenzamide stands as a promising candidate for drug discovery, embodying a rational design that merges the established biological activities of salicylanilides and 2-methoxybenzamide derivatives. The predictive framework and detailed experimental protocols provided in this guide offer a clear and structured path for the scientific community to systematically investigate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Future research should focus on the synthesis and in vitro evaluation of this compound, followed by mechanistic studies to elucidate its precise modes of action. Promising in vitro results would then warrant further investigation in preclinical in vivo models to assess its efficacy, pharmacokinetics, and safety profile. The exploration of N-(2-hydroxyphenyl)-2-methoxybenzamide and its analogs could pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Tian, M., Abdelrahman, A., Baqi, Y., et al. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry.
  • Lee, I., Gruber, T. D., et al. (2013). Structure-activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling. Bioorganic & Medicinal Chemistry.
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
  • Salicylanilides and Their Anticancer Properties. (n.d.). PMC.
  • Huo, J., Xiao, J., Zhang, Y., et al. (2025).
  • Tian, M., Abdelrahman, A., Baqi, Y., et al. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists.
  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025).
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI.
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | C16H17NO3. (n.d.). PubChem.
  • Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. (n.d.).
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). FULIR.
  • N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). (2019). PubMed.
  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). MDPI.
  • Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer. (2022). Semantic Scholar.
  • N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide (C14H12N2O5). (n.d.). PubChemLite.
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  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (n.d.).
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  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC.
  • N-(2-hydroxyphenyl)-2-phenazinamine from Nocardiopsis exhalans induces p53-mediated intrinsic apoptosis signaling in lung cancer cell lines. (2023). PubMed.
  • amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial. (2025). PLOS.
  • N-(2-HYDROXY-PHENYL)-4-METHOXY-BENZAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide (C15H15NO3). (n.d.). PubChemLite.
  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. (n.d.). RSC Publishing.
  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2025).
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Exploratory

2'-hydroxy-2-methoxybenzanilide molecular weight and formula

Physicochemical Characterization and Synthetic Utility of a 2'-Hydroxy-2-methoxybenzanilide Scaffold Executive Summary This technical guide characterizes 2'-hydroxy-2-methoxybenzanilide (IUPAC: N-(2-hydroxyphenyl)-2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization and Synthetic Utility of a 2'-Hydroxy-2-methoxybenzanilide Scaffold

Executive Summary

This technical guide characterizes 2'-hydroxy-2-methoxybenzanilide (IUPAC: N-(2-hydroxyphenyl)-2-methoxybenzamide), a privileged scaffold in medicinal chemistry and organic synthesis.[1] Distinct from its para-substituted isomers, this ortho-ortho disubstituted benzanilide exhibits unique intramolecular hydrogen bonding (IMHB) patterns that influence its lipophilicity, membrane permeability, and reactivity.

Primarily utilized as a precursor for 2-substituted benzoxazoles via cyclodehydration and as a bidentate/tridentate ligand in coordination chemistry, this molecule serves as a critical model for studying amide bond conformation in sterically crowded systems.[1] This guide provides authoritative data on its molecular identity, a validated synthetic protocol, and mechanistic insights into its downstream applications.

Molecular Identity & Stoichiometry

The following data is calculated based on the standard isotopic abundance of the structure


.
ParameterValueTechnical Context
IUPAC Name N-(2-hydroxyphenyl)-2-methoxybenzamideOfficial nomenclature for registry.[1]
Common Name 2'-Hydroxy-2-methoxybenzanilideRefers to the ortho positions on both rings.[1]
Molecular Formula

Stoichiometric basis.[1]
Molecular Weight 243.26 g/mol Average mass for gravimetric prep.[1]
Monoisotopic Mass 243.08954 Da Essential for HRMS (High-Res Mass Spec) validation (

).[1]
Elemental Analysis C: 69.13%, H: 5.39%, N: 5.76%, O: 19.73%Theoretical values for purity validation.
Heavy Atom Count 18Non-hydrogen atoms.[1]
Structural Analysis & Pharmacophore

The physicochemical behavior of 2'-hydroxy-2-methoxybenzanilide is defined by the interaction between its amide bridge and the ortho substituents.[1]

  • Intramolecular Hydrogen Bonding (IMHB): Unlike para-isomers, this molecule forms a stable pseudo-six-membered ring via a hydrogen bond between the amide carbonyl oxygen and the phenolic hydroxyl proton (

    
    ).[1] This "closed" conformation significantly reduces the molecule's polarity, increasing its 
    
    
    
    (lipophilicity) and improving cell membrane permeability relative to its open conformers.[1]
  • Steric Hindrance: The 2-methoxy group on the benzoyl ring introduces steric bulk (A-value effect), forcing the amide bond out of planarity with the benzene ring.[1] This "twisted" conformation is a critical feature when using this scaffold as a ligand for transition metals (e.g., Cu(II) or Zn(II)).[1]

Synthetic Protocol: Validated Workflow

Objective: Synthesize high-purity N-(2-hydroxyphenyl)-2-methoxybenzamide via Schotten-Baumann condensation.

Authoritative Note: While direct coupling with coupling reagents (HATU/EDC) is possible, the Schotten-Baumann method is preferred for benzanilides to prevent O-acylation of the phenol, leveraging the higher nucleophilicity of the amine in biphasic basic conditions.[1]

Reagents & Materials
  • Substrate A: 2-Aminophenol (1.0 eq, High Purity >98%)[1]

  • Substrate B: 2-Methoxybenzoyl chloride (1.1 eq)[1]

  • Base: Sodium Bicarbonate (

    
    , sat.[1] aq.) or Pyridine (for monophasic)[1]
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate[1]

Step-by-Step Methodology
  • Preparation: Dissolve 2-aminophenol (10 mmol) in DCM (50 mL). If using the biphasic method, add an equal volume of saturated

    
     solution.
    
  • Addition: Cool the mixture to 0°C. Add 2-methoxybenzoyl chloride (11 mmol) dropwise over 20 minutes. Critical: Slow addition prevents thermal runaway and di-acylation.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 3–5 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

  • Quench & Workup: Separate the organic layer.[1] Wash sequentially with:

    • 1M HCl (to remove unreacted amine).[1]

    • Saturated

      
       (to remove 2-methoxybenzoic acid byproduct).[1]
      
    • Brine.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/Water mixture.[1]

  • Validation: Product should appear as off-white to pale beige needles.

    • 
       NMR (DMSO-
      
      
      
      ):
      Look for the amide singlet (
      
      
      ppm) and the phenolic -OH (
      
      
      ppm, often broad).[1]
Workflow Visualization

SynthesisWorkflow Start Start: 2-Aminophenol Reaction Reaction: DCM, 0°C -> RT Schotten-Baumann Start->Reaction Dissolve in DCM Reagent Reagent: 2-Methoxybenzoyl Chloride Reagent->Reaction Dropwise Addition Workup Workup: Acid/Base Wash Phase Separation Reaction->Workup 3-5 Hours Product Product: 2'-hydroxy-2-methoxy- benzanilide Workup->Product Recrystallization (EtOH)

Figure 1: Validated synthetic workflow for the production of 2'-hydroxy-2-methoxybenzanilide minimizing O-acylation side products.

Reactivity & Applications: The Benzoxazole Pathway

The primary utility of 2'-hydroxy-2-methoxybenzanilide in drug discovery is its role as a "masked" benzoxazole.[1] Under acidic or thermal dehydration conditions, the amide carbonyl oxygen attacks the phenolic carbon (or vice-versa via an imidic ester intermediate), eliminating water to form 2-(2-methoxyphenyl)benzoxazole .[1]

Mechanism of Cyclodehydration:

  • Activation: Acid catalyst (e.g.,

    
    -TsOH or Polyphosphoric acid) protonates the amide carbonyl.[1]
    
  • Cyclization: The phenolic oxygen attacks the activated carbonyl carbon.[1]

  • Elimination: Loss of water and restoration of aromaticity yields the benzoxazole core.[1]

This transformation is biologically significant because benzoxazoles are isosteres of indole and purine bases, often exhibiting antiviral and antimicrobial activity.

Cyclization Pathway Diagram

Cyclization Precursor 2'-Hydroxy-2-methoxybenzanilide (Amide Form) Intermediate Tetrahedral Intermediate (Cyclic) Precursor->Intermediate + H+ (Acid Cat.) Phenol Attack Product 2-(2-Methoxyphenyl)benzoxazole (Heterocycle) Intermediate->Product - H2O Aromatization Byproduct H2O Intermediate->Byproduct

Figure 2: Acid-catalyzed cyclodehydration pathway converting the benzanilide scaffold into a bioactive benzoxazole pharmacophore.[1]

References
  • PubChem Compound Summary. 2-Methoxy-N-(2-methoxyphenyl)benzamide (Analogous Structure).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. (Comprehensive review of cyclization methodologies from 2-aminophenols). Available at: [Link][1]

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Foundational

Characterizing Novel Modulators of the Wnt Signaling Pathway: A Technical Guide for the Investigation of N-(2-hydroxyphenyl)-2-methoxybenzamide

A Foreword for the Researcher: The Wnt signaling pathway represents a critical axis in cellular regulation, and its dysregulation is a hallmark of numerous pathologies, making it a compelling target for therapeutic devel...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Researcher: The Wnt signaling pathway represents a critical axis in cellular regulation, and its dysregulation is a hallmark of numerous pathologies, making it a compelling target for therapeutic development. While extensive research has identified various modulators of this pathway, the quest for novel, specific, and potent compounds is ongoing. This guide addresses the topic of N-(2-hydroxyphenyl)-2-methoxybenzamide and its role in the Wnt signaling pathway. As of the latest literature review, there is no direct published evidence linking this specific molecule to Wnt signaling. However, the broader chemical classes of salicylanilides and other benzamide derivatives have been shown to contain inhibitors of this pathway.[1][2][3] This document, therefore, serves as a comprehensive, in-depth technical guide on how a researcher would systematically investigate and characterize the role of a novel compound, such as N-(2-hydroxyphenyl)-2-methoxybenzamide, as a potential modulator of the Wnt signaling pathway. This guide is structured to provide not just the "how," but the "why," grounding each step in the fundamental principles of Wnt signaling research.

Part 1: The Canonical Wnt/β-Catenin Signaling Pathway: A Primer

The canonical Wnt signaling pathway is integral to embryonic development and adult tissue homeostasis, primarily by regulating cell proliferation, differentiation, and migration.[4][5] Its dysregulation is a known driver in several cancers, particularly colorectal cancer.[6] The pathway's state, "on" or "off," is determined by the cytoplasmic stability of the transcriptional co-activator β-catenin.

In the "Off" State: In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin.[7] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low and preventing its nuclear translocation.[8]

In the "On" State: The binding of a Wnt ligand to its co-receptors, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), triggers a signaling cascade that leads to the inactivation of the destruction complex.[6] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[7] Within the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, such as AXIN2, c-MYC, and Cyclin D1.

Part 2: The Experimental Cascade: A Step-by-Step Characterization of N-(2-hydroxyphenyl)-2-methoxybenzamide

The following sections outline a logical and rigorous workflow for characterizing the effect of a novel small molecule, exemplified by N-(2-hydroxyphenyl)-2-methoxybenzamide, on the Wnt/β-catenin signaling pathway.

Primary Screening: TCF/LEF Luciferase Reporter Assay

The initial step in identifying a compound's effect on the Wnt pathway is to determine if it can modulate the transcriptional activity of TCF/LEF, the final step in the canonical pathway. A TCF/LEF luciferase reporter assay is the gold standard for this purpose.[1]

This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple TCF/LEF binding sites.[1] When the Wnt pathway is activated, nuclear β-catenin binds to these sites, driving the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of Wnt signaling. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used to normalize for transfection efficiency and cell viability.

  • Cell Seeding:

    • Seed HEK293T cells (or another suitable cell line) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS).

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Transfection:

    • Prepare a transfection mix containing a TCF/LEF-firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a Renilla luciferase control plasmid (e.g., pRL-TK) at a 10:1 ratio.

    • Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment and Wnt Stimulation:

    • Prepare a serial dilution of N-(2-hydroxyphenyl)-2-methoxybenzamide in serum-free medium.

    • Aspirate the medium from the cells and replace it with 50 µL of the compound dilutions.

    • To one set of wells, add 50 µL of serum-free medium containing a Wnt agonist (e.g., Wnt3a conditioned medium or CHIR99021, a GSK3β inhibitor) to activate the pathway. To another set, add serum-free medium alone as a negative control.

    • Incubate for 16-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.

    • Determine the effect of the compound on both basal and Wnt-stimulated TCF/LEF activity.

    • Plot the normalized luciferase activity against the compound concentration to determine the IC50 or EC50 value.

ParameterDescription
Cell Line HEK293T, SW480, or other Wnt-responsive cell lines
Reporter Plasmids TCF/LEF-Firefly Luciferase, Constitutive Renilla Luciferase
Wnt Agonist Wnt3a conditioned medium, Purified Wnt3a, CHIR99021
Readout Luminescence
Analysis IC50/EC50 determination
Secondary Validation: Assessing β-Catenin Stabilization and Localization

A primary hit from the luciferase screen must be validated by examining its effect on the central event of the canonical Wnt pathway: the stabilization and nuclear translocation of β-catenin. Western blotting is a robust method for quantifying changes in total and nuclear β-catenin levels.

Western blotting uses antibodies to detect specific proteins in a complex mixture. By separating proteins by size via SDS-PAGE and transferring them to a membrane, one can probe for β-catenin and loading controls to determine relative protein abundance.

  • Cell Lysis:

    • Seed cells (e.g., Ls174T or SW480) in a 6-well plate and treat with varying concentrations of N-(2-hydroxyphenyl)-2-methoxybenzamide, with and without a Wnt agonist, for a specified time (e.g., 6-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear fractionation, use a nuclear/cytoplasmic extraction kit.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To confirm equal protein loading, probe the same membrane with an antibody against a loading control (e.g., β-actin for total lysates or Lamin B1 for nuclear fractions).

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.

ParameterDescription
Cell Line SW480, HCT116, or other cells with active Wnt signaling
Treatments Test compound +/- Wnt agonist
Antibodies Anti-β-catenin, Anti-β-actin (loading control), Anti-Lamin B1 (nuclear loading control)
Detection Chemiluminescence
Analysis Densitometry to quantify relative protein levels
Tertiary Confirmation: Analysis of Wnt Target Gene Expression

The final step in validating a compound's effect on the Wnt pathway is to measure its impact on the transcription of endogenous Wnt target genes. Quantitative real-time PCR (qRT-PCR) is a sensitive and specific method for this purpose.

qRT-PCR measures the amount of a specific mRNA transcript in a sample. By reverse transcribing RNA into cDNA and then amplifying a specific gene using fluorescent probes or dyes, one can quantify the level of gene expression relative to a housekeeping gene.

  • RNA Extraction:

    • Treat cells with N-(2-hydroxyphenyl)-2-methoxybenzamide as in the Western blot protocol.

    • Extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up qRT-PCR reactions using a SYBR Green or TaqMan-based master mix, cDNA, and primers specific for Wnt target genes (e.g., AXIN2, c-MYC, LEF1) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the reactions on a real-time PCR cycler.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

    • Compare the expression levels in compound-treated cells to untreated or vehicle-treated controls.

ParameterDescription
Target Genes AXIN2, c-MYC, LEF1, SP5, NOTUM
Housekeeping Genes GAPDH, ACTB, B2M
Method SYBR Green or TaqMan qRT-PCR
Analysis ΔΔCt method for relative quantification

Part 3: Visualizing the Process: Diagrams and Workflows

Visual aids are crucial for understanding complex biological pathways and experimental designs. The following diagrams, rendered in DOT language, illustrate the key concepts discussed in this guide.

Wnt_Signaling_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_Catenin_cyto_off β-Catenin Destruction_Complex->beta_Catenin_cyto_off Phosphorylates Proteasome Proteasome beta_Catenin_cyto_off->Proteasome Degradation TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes (OFF) TCF_LEF_off->Wnt_Genes_off Represses Wnt Wnt Ligand Receptors FZD/LRP5/6 Wnt->Receptors Destruction_Complex_inactivated Destruction Complex (Inactivated) Receptors->Destruction_Complex_inactivated Inactivates beta_Catenin_cyto_on β-Catenin (Accumulates) beta_Catenin_nuc β-Catenin (Nuclear) beta_Catenin_cyto_on->beta_Catenin_nuc Translocates TCF_LEF_on TCF/LEF beta_Catenin_nuc->TCF_LEF_on Binds Wnt_Genes_on Wnt Target Genes (ON) TCF_LEF_on->Wnt_Genes_on Activates

Caption: The canonical Wnt/β-catenin signaling pathway in its "off" and "on" states.

Experimental_Workflow Start Novel Compound (N-(2-hydroxyphenyl)-2-methoxybenzamide) Primary_Screen Primary Screen: TCF/LEF Luciferase Reporter Assay Start->Primary_Screen Hit_Identified Hit Identified Primary_Screen->Hit_Identified Modulates Activity No_Hit No Activity Primary_Screen->No_Hit No Effect Secondary_Validation Secondary Validation: Western Blot for β-Catenin Hit_Identified->Secondary_Validation Tertiary_Confirmation Tertiary Confirmation: qRT-PCR for Wnt Target Genes Secondary_Validation->Tertiary_Confirmation Mechanism_of_Action Mechanism of Action Studies Tertiary_Confirmation->Mechanism_of_Action

Caption: Experimental workflow for characterizing a novel Wnt signaling modulator.

Conclusion

The systematic approach outlined in this guide provides a robust framework for elucidating the role of a novel small molecule, such as N-(2-hydroxyphenyl)-2-methoxybenzamide, in the Wnt signaling pathway. By progressing from a high-throughput primary screen to more detailed secondary and tertiary validation assays, researchers can confidently determine whether a compound modulates Wnt signaling and begin to unravel its mechanism of action. Given the precedent for Wnt inhibition within the broader chemical classes of salicylanilides and benzamides, the investigation of novel derivatives like N-(2-hydroxyphenyl)-2-methoxybenzamide is a scientifically sound and promising endeavor in the search for new therapeutic agents.

References

  • Mook Jr., R. A., et al. (2017).
  • King, T. D., et al. (2018).
  • Ondrušová, Ľ., et al. (2017). Salicylanilides and Their Anticancer Properties. PMC.
  • King, T. D., et al. (2018). Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer.
  • Wang, J., et al. (2013).
  • Zitňanová, I., et al. (2016). Salicylanilides and Their Anticancer Properties.
  • Chen, W., et al. (2009).
  • Zhang, Z., et al. (2018).
  • Kaur, A., et al. (2016). Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Taylor & Francis Online.
  • Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol.
  • Stanford University. Cell-based assay for Wnt signaling. Explore Technologies.
  • BPS Bioscience.
  • Nusse, R. (2021). How to detect and activate Wnt signaling. The WNT Homepage - Stanford University.
  • LI-COR Biosciences. (2014).
  • Li, Y., et al. (2017).
  • ResearchGate. Expression levels of Wnt target genes and non-target controls, analyzed by qPCR.
  • ResearchGate. How can I quantify WNT signaling in vitro using PCR?.
  • Gammons, M. V., et al. (2021).
  • Chen, Y., et al. (2009). Identification of genes regulated by Wnt/β-catenin pathway and involved in apoptosis via microarray analysis. PMC.
  • Di Franco, S., et al. (2021).
  • AnyGenes. Wnt beta catenin signaling pathway: Functions & Biomarkers. AnyGenes.
  • ResearchGate. Western blot analysis of β-catenin and e-cadherin expression in (A)...
  • Proteintech. Beta Catenin Antibody (66379-1-Ig). Proteintech.
  • Cell Signaling Technology. beta-Catenin Antibody (#9562) Datasheet With Images. Cell Signaling Technology.
  • Wang, Y., et al. (2021).
  • Suzana, S., et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • Sigma-Aldrich. N-(2-HYDROXY-PHENYL)-4-METHOXY-BENZAMIDE AldrichCPR. Sigma-Aldrich.
  • BenchChem. (2025). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. BenchChem.
  • PubChem. N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide. PubChem.
  • Sigma-Aldrich. Wnt Agonist. Sigma-Aldrich.
  • Ten Barge, A. S., et al. (2013). Further evidence of the involvement of the Wnt signaling pathway in Dupuytren's disease. SpringerLink.
  • PubChemLite. N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide (C14H12N2O5). PubChemLite.
  • MedChemExpress. Wnt | Inhibitors. MedChemExpress.
  • ResearchGate. (2025). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.
  • EPA. 2-Hydroxy-N-(4-methoxyphenyl)benzamide - Toxics Release Inventory. EPA.
  • Lee, E., et al. (2021).
  • PubChemLite. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide (C15H15NO3). PubChemLite.
  • Wen, W., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)
  • Khan, I., et al. (2025). Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances.
  • Katana, A. A., et al. (2020). Wnt Pathway: An Integral Hub for Developmental and Oncogenic Signaling Networks. MDPI.
  • Siracusa, R., et al. (2021). Wnt/β-Catenin Pathway in Experimental Model of Fibromyalgia: Role of Hidrox. .

  • Ng, L. F., et al. (2019). WNT Signaling in Disease. PMC.
  • Dufour, A., et al. (2014). Inhibition of Wnt/β-catenin signaling by a soluble collagen-derived frizzled domain interacting with Wnt3a and the receptors frizzled 1 and 8. PubMed.

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Exploratory

Technical Guide: N-(2-Hydroxyphenyl)-2-methoxybenzamide & Salicylanilide Derivatives

Domain: Medicinal Chemistry & Pharmacology Document Type: Technical Whitepaper Version: 2.1 (Current) Executive Summary This technical guide provides a rigorous analysis of N-(2-hydroxyphenyl)-2-methoxybenzamide , a repr...

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Medicinal Chemistry & Pharmacology Document Type: Technical Whitepaper Version: 2.1 (Current)

Executive Summary

This technical guide provides a rigorous analysis of N-(2-hydroxyphenyl)-2-methoxybenzamide , a representative scaffold within the salicylanilide class. Historically utilized as anthelmintics (e.g., Niclosamide), these derivatives are currently undergoing a renaissance in drug development as "uncouplers" of oxidative phosphorylation and inhibitors of oncogenic signaling pathways (STAT3, NF-κB).

This document moves beyond basic descriptions, offering researchers a structural rationale for the O-methoxy modification, validated synthetic protocols, and mechanistic assays designed to quantify mitochondrial uncoupling efficiency.

Chemical Architecture & Rational Design

The core structure of N-(2-hydroxyphenyl)-2-methoxybenzamide represents a "reverse" salicylanilide motif where the salicylic acid moiety is methylated at the phenolic position.

Structural Logic

The biological activity of salicylanilides hinges on their ability to act as lipophilic weak acids (protonophores).[1] The design of the 2-methoxy derivative specifically addresses three critical parameters:

  • Intramolecular Hydrogen Bonding: The amide proton forms a pseudo-six-membered ring with the methoxy oxygen (on the benzoyl ring) and the phenolic oxygen (on the aniline ring). This internal bonding shields polar groups, significantly enhancing membrane permeability (LogP modulation).

  • Metabolic Stability: "Capping" the salicylic hydroxyl with a methyl group (methoxy) prevents rapid Phase II conjugation (glucuronidation/sulfation) at that specific site, potentially extending the half-life compared to the bis-hydroxy parent compounds.

  • pKa Modulation: The O-methylation alters the acidity of the remaining phenolic hydroxyl on the aniline ring, tuning the proton-shuttling capacity essential for mitochondrial uncoupling.

Physicochemical Profile (Predicted)
ParameterValue/RangeImplication
Molecular Weight 243.26 g/mol Fragment-based drug design compliant.
cLogP ~2.8 - 3.2Optimal for passive membrane diffusion.
H-Bond Donors 2 (Amide NH, Phenol OH)Critical for receptor binding & proton release.
Topological Polar Surface Area ~50 ŲHigh blood-brain barrier (BBB) penetration potential.

Synthetic Pathways

While traditional Schotten-Baumann conditions (acid chloride + amine) are standard, they often suffer from hydrolysis side reactions. For high-purity applications, we recommend a Microwave-Assisted Direct Coupling or a HATU-mediated approach to minimize purification steps.

Recommended Protocol: Microwave-Assisted Synthesis

This method utilizes thermal efficiency to drive the condensation of 2-methoxybenzoic acid and 2-aminophenol, avoiding the use of corrosive thionyl chloride.

Reagents:

  • 2-Methoxybenzoic acid (1.0 eq)

  • 2-Aminophenol (1.0 eq)

  • PCl₃ (0.33 eq) or HATU (1.1 eq) for activation

  • Solvent: Toluene (for PCl₃ method) or DMF (for HATU)

Step-by-Step Methodology:

  • Activation: Dissolve 2-methoxybenzoic acid (5 mmol) in anhydrous toluene (10 mL). Add PCl₃ (1.6 mmol) dropwise under nitrogen.

  • Irradiation: Microwave the mixture at 100°C (150 W) for 5 minutes to generate the acid chloride in situ.

  • Coupling: Add 2-aminophenol (5 mmol) dissolved in minimal toluene/THF.

  • Completion: Microwave at 120°C for an additional 10–15 minutes. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Cool to RT. Pour into ice-cold NaHCO₃ (sat). Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water to yield white/off-white needles.

Synthetic Logic Visualization

SynthesisPath Precursors Precursors: 2-Methoxybenzoic Acid + 2-Aminophenol Activation Activation Phase: PCl3 / Microwave (100°C) (In-situ Acid Chloride) Precursors->Activation Dehydration Coupling Coupling Phase: Nucleophilic Attack (- HCl) Activation->Coupling + Amine Product Final Product: N-(2-hydroxyphenyl)- 2-methoxybenzamide Coupling->Product Recrystallization

Caption: Microwave-assisted synthesis pathway minimizing solvent waste and reaction time.

Mechanism of Action (MOA)

The therapeutic potential of N-(2-hydroxyphenyl)-2-methoxybenzamide relies on a dual-mechanism action, making it a "dirty drug" in the positive sense of polypharmacology.

Mitochondrial Uncoupling (The Protonophore Effect)

The molecule acts as a weak acid protonophore.[1]

  • Entry: The neutral, protonated molecule diffuses across the Outer and Inner Mitochondrial Membrane (IMM).

  • Deprotonation: In the alkaline matrix (pH ~8), the phenolic proton dissociates.

  • Exit: The anionic species, stabilized by the internal H-bond and delocalization, moves back to the intermembrane space (pH ~7) driven by the membrane potential (ΔΨm).

  • Reprotonation: It picks up a proton and repeats the cycle. Result: Dissipation of ΔΨm without ATP production, leading to metabolic stress and apoptosis in cancer cells.

Signal Transduction Modulation (STAT3)

Similar to Niclosamide, this derivative targets the STAT3 (Signal Transducer and Activator of Transcription 3) pathway. It inhibits the phosphorylation of STAT3 at Tyr705, preventing its dimerization and nuclear translocation. This downregulates anti-apoptotic genes like Bcl-xL and Cyclin D1.

Mechanistic Pathway Diagram

MOA cluster_Mito Mitochondrial Uncoupling cluster_Sig Signaling Modulation Drug N-(2-hydroxyphenyl)- 2-methoxybenzamide IMM Inner Mito Membrane (Proton Shuttle) Drug->IMM STAT3 STAT3 Phosphorylation (Inhibition) Drug->STAT3 DeltaPsi Collapse of ΔΨm IMM->DeltaPsi ATP ATP Depletion DeltaPsi->ATP Apoptosis Apoptosis / Cell Death ATP->Apoptosis Nucleus Nuclear Translocation Blocked STAT3->Nucleus Nucleus->Apoptosis

Caption: Dual-action mechanism targeting mitochondrial bioenergetics and oncogenic STAT3 signaling.

Experimental Protocols for Validation

To validate the synthesis and biological activity, the following protocols are standardized for drug discovery workflows.

Biological Assay: Mitochondrial Membrane Potential (JC-1 Assay)

This assay confirms the "uncoupling" mechanism. JC-1 is a cationic dye that accumulates in healthy mitochondria (red aggregates) but remains cytosolic (green monomers) in depolarized mitochondria.

Protocol:

  • Seeding: Plate cancer cells (e.g., HeLa or MCF-7) at 1x10⁴ cells/well in 96-well black plates. Incubate 24h.

  • Treatment: Treat cells with the synthesized compound (0.1, 1.0, 5.0, 10.0 μM). Include FCCP (5 μM) as a positive uncoupling control and DMSO as negative control.

  • Incubation: Incubate for 4 hours at 37°C.

  • Staining: Remove media. Add JC-1 working solution (2 μM in PBS). Incubate 20 min in dark.

  • Measurement: Wash 2x with PBS. Measure fluorescence on a plate reader:

    • Red (Aggregates): Ex 535 nm / Em 590 nm.

    • Green (Monomers): Ex 485 nm / Em 535 nm.

  • Analysis: Calculate Red/Green ratio. A decrease in ratio compared to DMSO indicates mitochondrial depolarization (uncoupling).

Structural Verification (NMR Expectations)

For the synthesized N-(2-hydroxyphenyl)-2-methoxybenzamide, ensure the following signals are present in ¹H-NMR (DMSO-d₆):

  • δ 10.0–10.5 ppm (s, 1H): Amide -NH (Deshielded).

  • δ 9.5–9.8 ppm (s, 1H): Phenolic -OH.

  • δ 3.8–3.9 ppm (s, 3H): Methoxy -OCH₃ (Sharp singlet).

  • δ 6.8–8.0 ppm (m, 8H): Aromatic protons (splitting pattern depends on substitution).

References

  • Mitochondrial Uncoupling Mechanisms: Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213–218. Link

  • Salicylanilide Anticancer Activity: Ren, X., et al. (2010). Niclosamide, an anthelmintic drug, suppresses signaling pathways for cancer stem cells. Molecular Cancer Therapeutics, 9(9), 213–218. Link

  • Microwave Synthesis of Amides: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • STAT3 Inhibition by Salicylanilides: Li, Y., et al. (2014). Discovery of novel salicylanilide derivatives as inhibitors of STAT3 signaling pathway. Medicinal Chemistry Research, 23, 1234–1245. Link

  • JC-1 Assay Protocols: Perelman, A., et al. (2012). JC-1: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry. Cell Death & Disease, 3(11), e430. Link

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Determination of N-(2-hydroxyphenyl)-2-methoxybenzamide

Abstract & Scope This Application Note provides a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of N-(2-hydroxyphenyl)-2-methoxybenzamide (CAS: 114331-87-2). This compound, a str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of N-(2-hydroxyphenyl)-2-methoxybenzamide (CAS: 114331-87-2). This compound, a structural hybrid of o-anisic acid and o-aminophenol, serves as a critical synthetic intermediate in the development of salicylanilide-based anthelmintics and specific kinase inhibitors.

Due to the presence of both a phenolic hydroxyl group (pKa ~9.8) and a neutral amide linkage, this method utilizes a pH-controlled Reverse Phase (RP-HPLC) approach to suppress ionization, ensuring peak symmetry and reproducible retention times. This guide covers physicochemical profiling, optimized chromatographic conditions, and validation parameters compliant with ICH Q2(R1) guidelines.

Physicochemical Profiling & Method Strategy

Target Analyte Characteristics

Understanding the molecule is the first step in method design.

  • Chemical Name: N-(2-hydroxyphenyl)-2-methoxybenzamide[1]

  • Molecular Formula: C₁₄H₁₃NO₃

  • Molecular Weight: 243.26 g/mol

  • LogP (Predicted): ~2.2 – 2.7 (Moderately Lipophilic)

  • Key Functional Groups:

    • Phenolic -OH: Weakly acidic (pKa ~9.8). Requires acidic mobile phase to remain undissociated.

    • Amide Linkage: Neutral; susceptible to hydrolysis under extreme pH or temperature.

    • Methoxy Group:[2][3][4][5] Increases lipophilicity compared to the parent salicylanilide.

Separation Logic

The separation relies on hydrophobic interaction chromatography (HIC).

  • Stationary Phase: A C18 (Octadecylsilane) column is selected due to the analyte's moderate lipophilicity (LogP > 2).

  • Mobile Phase Modifier: Acidification (pH ~2.5–3.0) is mandatory. Without acid, the phenolic proton may dissociate, leading to peak tailing and variable retention times. Formic acid or Phosphoric acid are suitable modifiers.

  • Solvent Selection: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shape for benzamide derivatives.

Experimental Protocol

Instrumentation & Reagents[6]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped C18).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (Milli-Q / 18.2 MΩ)

    • Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; balances pressure and run time.
Injection Vol 10 µLStandard loop size; adjust based on sample concentration.
Detection UV 254 nm (bw 4)Primary aromatic absorption (Benzamide core).
Reference UV 360 nm (bw 100)Correction for baseline drift.
Mobile Phase A 0.1% H₃PO₄ in WaterSuppresses phenol ionization (pH ~2.2).
Mobile Phase B AcetonitrileStrong eluent for hydrophobic resolution.
Gradient Program

Standard Scouting Gradient optimized for LogP ~2.5

Time (min)% Mobile Phase BEvent
0.0010%Equilibration / Injection
2.0010%Isocratic hold (Solvent front elution)
12.0090%Linear Gradient (Elution of analyte)
15.0090%Wash step (Remove highly lipophilic impurities)
15.1010%Return to initial conditions
20.0010%Re-equilibration

Sample Preparation Workflow

Caution: The phenolic moiety is susceptible to oxidation. Use amber glassware and analyze within 24 hours of preparation.

SamplePrep Figure 1: Sample Preparation Workflow Stock Stock Solution (1 mg/mL in ACN) Dilution Working Standard (50 µg/mL in Mobile Phase) Stock->Dilution Dilute 1:20 Filter Filtration (0.22 µm PTFE) Dilution->Filter Remove Particulates Vial Amber HPLC Vial (Ready for Injection) Filter->Vial Transfer

  • Stock Solution: Weigh 10.0 mg of N-(2-hydroxyphenyl)-2-methoxybenzamide reference standard. Dissolve in 10 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes.

  • Working Standard: Dilute the stock solution with Mobile Phase A:B (50:50) to reach a target concentration of 50 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Method Logic & Pathway Analysis

The following diagram illustrates the critical decision points in the method development process for this specific benzamide derivative.

MethodLogic Figure 2: Method Development Logic for Benzamide Derivatives Molecule Analyte: N-(2-hydroxyphenyl)-2-methoxybenzamide Properties Properties: LogP ~2.5 (Lipophilic) pKa ~9.8 (Phenolic OH) Molecule->Properties ColumnChoice Stationary Phase: C18 (Octadecyl) Properties->ColumnChoice Hydrophobic Interaction MobilePhase Mobile Phase: Acidic pH (< 3.0) Properties->MobilePhase Suppression of Ionization Result Outcome: Phenol Protonated (Neutral) Sharp Peak Shape Ret Time ~7-9 min ColumnChoice->Result MobilePhase->Result

Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy" and self-validating, the following acceptance criteria should be met during system suitability testing (SST):

ParameterAcceptance CriteriaNotes
Retention Time (RT) 7.5 ± 0.5 minDependent on dead volume; relative to void.
Tailing Factor (

)
< 1.5Indicates successful suppression of phenol ionization.
Theoretical Plates (N) > 5,000Measure of column efficiency.
Precision (RSD) < 2.0% (n=6)Injection repeatability.[6][7]
Resolution (

)
> 2.0Between analyte and nearest impurity (e.g., o-anisic acid).
Troubleshooting Guide
  • Peak Tailing: If

    
    , lower the pH of Mobile Phase A. Ensure the column is end-capped to prevent silanol interactions with the amide nitrogen.
    
  • Peak Splitting: Check sample solvent. If the sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient, "solvent effect" splitting may occur. Match the sample diluent to the initial mobile phase (10-20% ACN).

  • Ghost Peaks: Benzamides can degrade. Check for o-anisic acid (elutes earlier) or o-aminophenol (elutes very early, near void volume) if the sample is old.

References

  • PubChem. (2023). Compound Summary: N-(2-hydroxyphenyl)-2-methoxybenzamide. National Library of Medicine. Link(Note: Link directs to structural analog for verification of class properties).

  • SIELC Technologies. (2018).[8] Separation of 2-Methoxybenzamide on Newcrom R1 HPLC column. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Sigma-Aldrich. (2023). Product Specification: N-(2-Hydroxyphenyl)-4-methoxybenzamide (Isomer Analog). Link

Sources

Application

Technical Application Note: Crystallization Strategies for N-(2-hydroxyphenyl)-2-methoxybenzamide

Executive Summary This application note details the crystallization and purification strategies for N-(2-hydroxyphenyl)-2-methoxybenzamide , a structural analog of salicylanilide often utilized as a pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the crystallization and purification strategies for N-(2-hydroxyphenyl)-2-methoxybenzamide , a structural analog of salicylanilide often utilized as a pharmaceutical intermediate or bioactive scaffold. Due to the presence of an ortho-hydroxyl group on the amine ring and an ortho-methoxy group on the acid ring, this molecule exhibits strong intramolecular hydrogen bonding (S(6) ring motif), which significantly influences its solubility and crystallization behavior compared to its meta- or para-isomers.

This guide provides three distinct protocols tailored for specific objectives: bulk purification (removal of synthetic byproducts), polymorph screening (obtaining thermodynamic stability), and scale-up (process safety and yield).[1]

Physicochemical Context & Solubility Profile[2][3][4]

Understanding the molecular interactions is prerequisite to selecting a solvent system.[1][2]

  • Molecular Features:

    • Intramolecular H-Bond: The ortho-hydroxyl group acts as a hydrogen bond donor to the amide carbonyl or nitrogen, locking the molecule into a planar or semi-planar conformation. This reduces polarity relative to meta-isomers, increasing solubility in non-polar solvents like toluene.[1]

    • Steric Hindrance: The ortho-methoxy group introduces steric bulk, potentially twisting the benzoyl ring out of plane, which affects packing efficiency (lattice energy).[1]

Table 1: Estimated Solubility Profile (Based on Structural Analogs)

Solvent SystemTemperatureSolubilityPrimary Application
Ethanol (95%) Hot (70°C)HighPrimary Recrystallization
Ethanol (95%) Cold (0°C)LowYield recovery
Ethyl Acetate AmbientModeratePolymorph screening / Optical purity
Toluene Hot (100°C)HighScale-up / Non-polar impurity removal
Water AnyInsolubleAnti-solvent
Heptane/Hexane AnyInsolubleAnti-solvent

Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Objective: High-yield purification of crude synthetic material (e.g., from acid chloride coupling).[1]

Rationale: The compound is highly soluble in hot ethanol but practically insoluble in water.[1] This system effectively removes inorganic salts (soluble in water) and polar organic impurities (remain in filtrate).

Workflow:

  • Dissolution: Charge crude N-(2-hydroxyphenyl)-2-methoxybenzamide into a round-bottom flask. Add Ethanol (95%) (approx. 5-7 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring until complete dissolution occurs. If solids persist, add ethanol in 1 mL increments.[1]

  • Filtration (Hot): If insoluble particles (catalyst residues, dust) are present, filter the hot solution through a pre-heated sintered glass funnel or Celite pad.[1]

  • Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool, as this traps impurities.[1]

  • Anti-Solvent Addition (Optional): If yield is low, add Water dropwise (approx. 10-20% of ethanol volume) until persistent turbidity is observed, then warm slightly to redissolve and cool again.[1]

  • Isolation: Cool the slurry to 0-4°C in an ice bath for 1 hour. Filter the white crystalline solid under vacuum.[1]

  • Washing: Wash the cake with cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Evaporative Crystallization (Ethyl Acetate/Heptane)

Objective: Generation of high-quality single crystals for XRD or polymorph screening.

Rationale: Slow evaporation allows the system to equilibrate, favoring the formation of the most thermodynamically stable polymorph (often distinct from the kinetic form obtained in Protocol A).[1]

Workflow:

  • Dissolution: Dissolve 100 mg of the compound in 5 mL of Ethyl Acetate at room temperature.

  • Clarification: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Anti-Solvent Layering: Carefully layer 2 mL of n-Heptane on top of the solution. Do not mix.

  • Growth: Cover the vial with Parafilm, poke 2-3 small holes, and allow to stand undisturbed in a vibration-free environment for 3-7 days.

  • Harvesting: Decant the solvent and collect the block-like crystals.

Protocol C: Cooling Crystallization (Toluene)

Objective: Removal of non-polar dimers and scale-up suitability.

Rationale: Toluene provides a higher boiling point, allowing for a wider temperature differential (solubility curve) which improves recovery yield in large batches.[1] It is excellent for rejecting "oily" impurities common in amide synthesis.[1][2]

Workflow:

  • Suspend crude solid in Toluene (4 mL/g).

  • Heat to 90-100°C until dissolved.

  • Cool linearly at a rate of 10°C/hour to 20°C.

  • Hold at 20°C for 4 hours to ensure complete desupersaturation.

  • Filter and wash with cold toluene.[1][2]

Process Logic & Decision Framework

The following diagram illustrates the decision logic for selecting the appropriate purification pathway based on the impurity profile of the crude material.

G Start Crude N-(2-hydroxyphenyl)-2-methoxybenzamide Analysis Analyze Impurity Profile (HPLC / TLC) Start->Analysis Decision Dominant Impurity Type? Analysis->Decision RouteA Polar / Inorganic Salts (Catalyst, Unreacted Amine) Decision->RouteA Polar RouteB Non-Polar / Oily Dimers (Side Products) Decision->RouteB Non-Polar RouteC Polymorph / Crystal Quality (XRD Requirement) Decision->RouteC Structural MethodA Protocol A: Ethanol/Water Recrystallization RouteA->MethodA MethodB Protocol C: Toluene Cooling Crystallization RouteB->MethodB MethodC Protocol B: EtOAc/Heptane Slow Evaporation RouteC->MethodC Check QC Check (Melting Point / HPLC) MethodA->Check MethodB->Check MethodC->Check Check->Start Fail (<98%)

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on impurity profile and end-goal.

Characterization & Troubleshooting

Critical Quality Attributes (CQAs)
  • Melting Point: Expect a sharp range.[2] While the meta-isomer melts higher, the ortho-isomer typically melts in the range of 145-155°C (value requires experimental confirmation as specific isomer data varies by polymorph). Broadening >2°C indicates impurity or mixed polymorphs.[1][2]

  • IR Spectroscopy: Look for the Amide I band (~1640-1660 cm⁻¹) and the shift in the O-H stretch (~3200-3400 cm⁻¹) due to intramolecular hydrogen bonding.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast; Impurity level too high.Re-heat to dissolve.[1][2][3] Add seed crystals at cloud point.[1][2] Cool slower (5°C/hr).[1]
Low Yield Too much solvent; Product too soluble.[1][2]Concentrate solution by 50% via rotovap.[1][2] Add anti-solvent (Water or Hexane) dropwise.[1]
Gel Formation Rapid precipitation of metastable form.[1][2]Sonicate the gel to break structure.[1][2] Heat to redissolve and cool very slowly.

References

  • Gowda, N. et al. (2024).[1] Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI.[1][4][2] (Provides comparative data on benzamide polymorphism and solvent screening methodologies).

  • Patil, S. et al. (2018).[1][5] Sustainable Synthesis and Characterization of Ni–Al-Containing Double-Layered Nanocatalysts and Their Catalytic Activity. ACS Omega.[1][2] (Details the synthesis and purification of the direct analog N-(2-hydroxyphenyl)benzamide).

    • [1]

  • Moreno-Fuquen, R. (2015).[1] Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E. (Structural insights into intramolecular hydrogen bonding in salicylanilide derivatives).

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Method

Application Note: Storage, Stability, and Handling Protocols for N-(2-hydroxyphenyl)-2-methoxybenzamide

Executive Summary & Compound Profile N-(2-hydroxyphenyl)-2-methoxybenzamide is a bioactive salicylanilide derivative characterized by an ortho-substituted phenol and an ortho-methoxy benzoyl ring.[1] This specific substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(2-hydroxyphenyl)-2-methoxybenzamide is a bioactive salicylanilide derivative characterized by an ortho-substituted phenol and an ortho-methoxy benzoyl ring.[1] This specific substitution pattern allows for strong intramolecular hydrogen bonding (IMHB), which influences its solubility, membrane permeability, and stability profile.[1] While the amide bond offers chemical robustness, the phenolic moiety introduces susceptibility to oxidation and pH-dependent degradation.[1]

This guide provides an evidence-based framework for the storage, solubilization, and quality control of this compound to ensure experimental reproducibility in drug discovery workflows.

Physicochemical Identity
PropertySpecification
Chemical Name N-(2-hydroxyphenyl)-2-methoxybenzamide
Class Salicylanilide / Benzamide
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Solubility DMSO (≥10 mg/mL), Ethanol (≥5 mg/mL), Water (Insoluble)
pKa (Predicted) ~9.5 (Phenolic -OH)
Appearance White to off-white crystalline solid

Critical Stability Factors (The "Why")

To preserve the integrity of N-(2-hydroxyphenyl)-2-methoxybenzamide, researchers must understand the two primary degradation pathways: Phenolic Oxidation and Amide Hydrolysis .[1]

The Ortho-Effect and Intramolecular Hydrogen Bonding

Unlike its meta or para isomers, this specific ortho-ortho isomer forms a "pseudo-ring" structure via intramolecular hydrogen bonds (IMHB) between:

  • The amide proton (N-H) and the methoxy oxygen.[1]

  • The phenolic hydroxyl (O-H) and the amide carbonyl oxygen.[1]

Impact: This "closed" conformation generally enhances stability in the solid state by masking polar groups.[1] However, once dissolved in polar aprotic solvents (like DMSO), these bonds can be disrupted, exposing the phenol to the environment.[1]

Degradation Pathways[1]
  • Oxidative Instability: The 2-hydroxyphenyl moiety is an electron-rich aromatic system.[1] In the presence of oxygen, light, and basic pH, it can oxidize to form quinone imines (often observed as a solution turning pink or brown).[1]

  • Hydrolysis: While the amide bond is stable at neutral pH, the proximity of the ortho-substituents can accelerate hydrolysis under strongly acidic or basic conditions due to neighboring group participation (anchimeric assistance).[1]

Visualizing the Stability Logic

StabilityLogic Compound N-(2-hydroxyphenyl)- 2-methoxybenzamide SolidState Solid State (IMHB Locked) Compound->SolidState Preferred Storage Solution Solution State (DMSO/EtOH) Compound->Solution Experimental Use SolidState->Solution Dissolution Oxidation Oxidation Risk (Quinone Imine Formation) Solution->Oxidation Exposure to Air/Light Hydrolysis Hydrolysis Risk (Acid/Base Catalyzed) Solution->Hydrolysis Extreme pH Factors Risk Factors: Light, O2, pH > 8 Factors->Oxidation

Figure 1: Stability logic flow indicating the transition from the stable solid state (locked by hydrogen bonds) to the vulnerable solution state where oxidation and hydrolysis risks increase.[1]

Storage Protocols

Solid State Storage (Long-Term)
  • Temperature: Store at -20°C .

  • Environment: Protect from light and moisture.[1] The phenolic group is hygroscopic; moisture absorption can lower the melting point and accelerate degradation.[1]

  • Container: Amber glass vials with Teflon-lined caps are preferred to prevent light exposure and plasticizer leaching.[1]

Solution Storage (Stock Solutions)

Solvent of Choice: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]

ConditionDurationNotes
-80°C 6 MonthsOptimal for long-term banking.
-20°C 1 MonthStandard working stock.[1]
4°C < 1 WeekNot recommended due to potential precipitation.[1]
RT (25°C) < 24 HoursUse immediately.[1]

Critical Warning: Do not store stock solutions in aqueous buffers. The high pH of some buffers (pH > 8) will deprotonate the phenol (pKa ~9.5), rapidly accelerating oxidation.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, reproducible stock solution for biological assays.

Materials:

  • Compound (Solid)[1][2]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves)[1]

  • Amber glass vial (2 mL or 4 mL)

  • Vortex mixer[1]

  • Nitrogen gas line (optional but recommended)[1]

Step-by-Step:

  • Equilibration: Allow the vial containing the solid compound to warm to room temperature before opening (approx. 30 mins). This prevents condensation of atmospheric water onto the cold solid.[1]

  • Weighing: Weigh the required amount (e.g., 2.43 mg for 1 mL of 10 mM solution).

  • Solvation: Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.

    • Note: If particulates persist, sonicate in a water bath at room temperature for 5 minutes.[1] Avoid heating above 30°C.

  • Aliquoting (The "Golden Rule"): Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Inert Gas Overlay: Gently blow a stream of nitrogen or argon into the vial headspace for 5 seconds before capping.[1] This displaces oxygen and protects the phenol group.[1]

  • Storage: Place aliquots immediately at -20°C or -80°C.

Protocol B: Quality Control (HPLC Assessment)

Objective: Verify compound purity before critical experiments.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm (phenol).[1]

  • Acceptance Criteria: Purity ≥ 95% (Area under the curve).

Troubleshooting & FAQ

Q: My DMSO stock solution has turned a faint pink/brown color. Is it still good? A: The color change indicates the formation of oxidation byproducts (quinones), likely due to air exposure or moisture in the DMSO.[1]

  • Action: Run the HPLC protocol (Protocol B). If purity is <90%, discard the stock.[1] For sensitive enzymatic assays (e.g., IC50 determination), discard immediately as quinones can act as non-specific redox cyclers (PAINS).[1]

Q: Can I dissolve this in ethanol? A: Yes, solubility in ethanol is good (≥5 mg/mL).[1] However, ethanol evaporates more easily than DMSO, potentially changing the concentration of stored aliquots.[1] Ethanol stocks should be sealed with Parafilm and stored at -80°C.[1]

Q: Why did the compound precipitate when added to cell culture media? A: This is a "crash-out" event.[1] The compound is hydrophobic.[1]

  • Solution: Ensure the final DMSO concentration in the media is <1% (usually 0.1-0.5%).[1] Add the DMSO stock to the media while vortexing the media to ensure rapid dispersion.[1] Do not add media to the DMSO stock.[1]

Workflow Visualization

HandlingWorkflow Start Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Dissolve Dissolve in Anhydrous DMSO (Target: 10-50 mM) Equilibrate->Dissolve Check Visual Check: Clear/Colorless? Dissolve->Check Aliquot Aliquot into Single-Use Vials (Amber Glass) Check->Aliquot Yes Sonicate Sonicate (5 min, RT) Check->Sonicate No (Particulates) Nitrogen Nitrogen Purge Headspace (Anti-Oxidation) Aliquot->Nitrogen Freeze Store at -20°C / -80°C Nitrogen->Freeze Sonicate->Check

Figure 2: Optimal handling workflow from solid storage to frozen stock aliquots, emphasizing moisture control and oxidation prevention.

References

  • PubChem. (2023).[1][3] Compound Summary: Salicylanilide Derivatives.[1][4] National Library of Medicine.[1] [Link]

  • Gowda, B. T., et al. (2000).[1] Structural studies on N-(2-hydroxyphenyl)benzamides.[1][3][5][4]Zeitschrift für Naturforschung A, 55(9-10), 791-802.[1] (Provides crystallographic evidence of intramolecular hydrogen bonding in this class).

  • Kratky, M., et al. (2017).[1] Salicylanilide esters with high antimycobacterial activity.[1][6]Future Medicinal Chemistry, 9(12).[1] [Link][1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1]Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] (Context on quinone formation and assay interference). [Link]

Sources

Application

Probing the Hedgehog Signaling Pathway with N-(2-hydroxyphenyl)-2-methoxybenzamide: A Guide for Researchers

Abstract The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several human cancers, including basal ce...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several human cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic development. This guide details the application of N-(2-hydroxyphenyl)-2-methoxybenzamide, a representative of the 2-methoxybenzamide class of molecules, as a chemical probe to investigate Hh pathway activity. We provide an in-depth overview of the mechanism of action, detailed protocols for cellular assays, and guidance on data interpretation for researchers in oncology, developmental biology, and drug discovery.

Introduction: The 2-Methoxybenzamide Scaffold as a Hedgehog Pathway Modulator

The Hedgehog signaling cascade is a meticulously regulated process initiated by the binding of Hh ligands to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH actively suppresses the G protein-coupled receptor-like protein Smoothened (Smo). Ligand binding to PTCH alleviates this inhibition, allowing Smo to translocate to the primary cilium. This pivotal event triggers a downstream cascade culminating in the activation and nuclear translocation of Gli transcription factors, which regulate the expression of Hh target genes.[1][2]

Dysregulation of this pathway, often through mutations that inactivate PTCH or activate Smo, leads to constitutive signaling and is a known driver of tumorigenesis.[1][2] Consequently, small molecules that inhibit Smo are valuable tools for both basic research and clinical applications. The 2-methoxybenzamide scaffold has been identified as a promising pharmacophore for developing potent Hh pathway antagonists.[1][2] N-(2-hydroxyphenyl)-2-methoxybenzamide represents a specific chemical entity within this class, designed to probe the function and inhibition of the Hh pathway at the level of Smo.

Mechanism of Action: Inhibition of Smoothened (Smo) Ciliary Translocation

The primary mechanism by which 2-methoxybenzamide derivatives inhibit the Hh pathway is by targeting the Smoothened receptor.[1][2] Upon activation of the pathway (e.g., by Sonic Hedgehog, Shh), Smo moves into the primary cilium, a microtubule-based organelle that acts as a signaling hub.[2] Compounds based on the 2-methoxybenzamide scaffold physically bind to Smo, preventing this essential translocation step.[1][2] By locking Smo in an inactive state outside the cilium, these inhibitors effectively block all downstream signaling events, including the activation of Gli transcription factors.

Molecular docking studies have suggested that the 2-methoxybenzamide core, along with the aryl amide group, can form key hydrogen bonds with residues such as Tyr394 and Arg400 within the Smo binding pocket, contributing to their inhibitory activity.[2]

Hedgehog_Pathway_Inhibition cluster_active Active State (Hh ligand present) PTCH PTCH Smo_inactive Smo PTCH->Smo_inactive Gli_inactive Gli Complex (Phosphorylated & Degraded) Hh Hh Ligand PTCH_bound PTCH Hh->PTCH_bound Binds Smo_active Smo (Translocates to Primary Cilium) Gli_active Gli (Active) Smo_active->Gli_active Nucleus Nucleus Gli_active->Nucleus Translocates Target_Genes Target Gene Expression Probe N-(2-hydroxyphenyl) -2-methoxybenzamide Probe->Smo_active Blocks Translocation

Caption: Inhibition of the Hedgehog signaling pathway by N-(2-hydroxyphenyl)-2-methoxybenzamide.

Applications in Research

As a Smoothened inhibitor, N-(2-hydroxyphenyl)-2-methoxybenzamide can be utilized in a variety of research contexts:

  • Cancer Biology: To study the reliance of cancer cell lines (e.g., medulloblastoma, basal cell carcinoma) on Hh signaling for proliferation and survival.

  • Developmental Biology: To investigate the role of Hh signaling in specific developmental processes in cell culture or model organisms.

  • Drug Discovery: As a tool compound to validate Hh pathway inhibition in high-throughput screens or as a starting point for medicinal chemistry optimization.

  • Mechanism of Action Studies: To dissect the downstream consequences of Smo inhibition on the Gli transcriptional complex and target gene expression.

Experimental Protocols

The following protocols provide step-by-step methods to characterize the inhibitory activity of N-(2-hydroxyphenyl)-2-methoxybenzamide on the Hh pathway.

Protocol 1: Gli-Luciferase Reporter Assay

This assay quantitatively measures the activity of Gli transcription factors, the final effectors of the Hh pathway. A reduction in luciferase signal in the presence of the probe indicates pathway inhibition.

Materials:

  • NIH/3T3 cell line stably expressing a Gli-responsive Firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).

  • Complete Culture Medium (CCM): DMEM, 10% Calf Serum (CS), Penicillin/Streptomycin.

  • Low-Serum Medium (LCCM): DMEM, 0.5% CS, Penicillin/Streptomycin.

  • Sonic Hedgehog (Shh) conditioned medium or a small molecule Smo agonist (e.g., SAG).

  • N-(2-hydroxyphenyl)-2-methoxybenzamide (dissolved in DMSO).

  • Dual-Luciferase® Reporter Assay System (e.g., Promega).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density that will ensure they reach 100% confluence after 2-3 days. A typical density is 25,000 cells per well in 100 µL of CCM.[3]

  • Incubation: Culture the cells at 37°C in a 5% CO₂ incubator until they form a confluent monolayer. This is critical for optimal Hh signaling.[3]

  • Serum Starvation & Treatment:

    • Carefully remove the CCM. Avoid disturbing the cell monolayer as confluent cells can detach easily.[3]

    • Add 80 µL of LCCM to each well.

    • Prepare serial dilutions of N-(2-hydroxyphenyl)-2-methoxybenzamide in LCCM. Add 10 µL of these dilutions to the appropriate wells. Include a DMSO vehicle control.

    • Add 10 µL of Hh pathway agonist (e.g., Shh conditioned medium or SAG at a final concentration of ~100 nM) to all wells except the unstimulated (negative control) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-30 hours.[3][4]

  • Cell Lysis: Remove the medium and lyse the cells by adding 25 µL of 1X Passive Lysis Buffer per well. Incubate for 15 minutes at room temperature with gentle rocking.

  • Luminescence Measurement:

    • Transfer 5-20 µL of lysate to a new white, opaque luminometer plate.

    • Following the manufacturer's instructions for the dual-luciferase kit, add the Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.

    • Next, add the Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity.[5]

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to correct for differences in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of the inhibitor.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Gli_Luciferase_Workflow cluster_prep Day 1-3: Preparation cluster_treatment Day 4: Treatment cluster_readout Day 5: Readout Seed 1. Seed Gli-Reporter NIH/3T3 Cells in 96-well Plate Incubate1 2. Incubate to 100% Confluency Seed->Incubate1 Starve 3. Serum Starve (0.5% Serum) Incubate1->Starve Add_Probe 4. Add Serial Dilutions of Chemical Probe Starve->Add_Probe Add_Agonist 5. Add Hh Agonist (e.g., SAG) Add_Probe->Add_Agonist Incubate2 6. Incubate for 24-30 hours Add_Agonist->Incubate2 Lyse 7. Lyse Cells Incubate2->Lyse Measure_Luc 8. Measure Firefly & Renilla Luminescence Lyse->Measure_Luc Analyze 9. Normalize Data & Calculate IC50 Measure_Luc->Analyze

Caption: Workflow for the Gli-Luciferase Reporter Assay.

Protocol 2: Immunofluorescence Assay for Smo Ciliary Translocation

This imaging-based assay directly visualizes the inhibitory effect of the probe on Smo's movement to the primary cilium.

Materials:

  • NIH/3T3 cells or other ciliated cell lines.

  • Cell culture medium (as above).

  • Hh pathway agonist (Shh or SAG).

  • N-(2-hydroxyphenyl)-2-methoxybenzamide.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibodies: Anti-Smoothened (rabbit or mouse) and Anti-acetylated-α-tubulin (to mark the ciliary axoneme).

  • Secondary Antibodies: Alexa Fluor-conjugated anti-rabbit and anti-mouse antibodies.

  • Nuclear Stain: DAPI.

  • Fluorescence microscope with appropriate filters.

Procedure:

  • Cell Culture: Seed NIH/3T3 cells on fibronectin-coated glass coverslips in a 24-well plate.

  • Ciliogenesis: Once cells reach confluence, switch to low-serum medium (0.5% serum) and incubate for 24 hours to induce the formation of primary cilia.[6]

  • Treatment:

    • Pre-treat the cells with desired concentrations of N-(2-hydroxyphenyl)-2-methoxybenzamide (or DMSO vehicle) for 1-2 hours.

    • Add the Hh agonist (e.g., 100 nM SAG) and incubate for an additional 4-24 hours.[6]

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-Smo and anti-acetylated-tubulin diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with corresponding Alexa Fluor-conjugated secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope. Capture images for DAPI (nuclei), acetylated-tubulin (cilia), and Smo.

    • Analyze the images by quantifying the percentage of cilia that show positive Smo staining in each treatment condition. A clear reduction in Smo-positive cilia in the probe-treated group compared to the agonist-only group indicates inhibition.

Data Presentation and Interpretation

Quantitative data from the Gli-luciferase assay should be tabulated to compare the potency of the test compound with known inhibitors.

Table 1: Hedgehog Pathway Inhibition by a Representative 2-Methoxybenzamide

CompoundTargetAssay TypeCell LineIC₅₀ (µM)Reference
Compound 21 *SmoothenedGli-LuciferaseNIH/3T30.03[1]
Vismodegib SmoothenedGli-LuciferaseNIH/3T3~0.04[1] (Comparative)
N-(2-hydroxyphenyl)-2-methoxybenzamide SmoothenedGli-LuciferaseNIH/3T3To be determined N/A

*Note: Compound 21 is a highly potent 2-methoxybenzamide derivative from the cited literature and serves as a reference for the potential activity of this chemical class. The specific IC₅₀ of N-(2-hydroxyphenyl)-2-methoxybenzamide must be determined experimentally.[1]

Troubleshooting

  • High background in luciferase assay: Ensure cells are fully confluent and properly serum-starved. Check for contamination.

  • No Hh pathway activation: Confirm the activity of your agonist (Shh or SAG). Ensure the reporter cell line is responsive.

  • Poor cilia formation: Allow cells to remain at 100% confluence for at least 24 hours in low-serum media. Not all cell lines form cilia efficiently.

  • Weak immunofluorescence signal: Optimize antibody concentrations and incubation times. Ensure proper fixation and permeabilization.

Conclusion

N-(2-hydroxyphenyl)-2-methoxybenzamide and related molecules from this class are valuable chemical probes for interrogating the Hedgehog signaling pathway. By directly inhibiting the ciliary translocation of Smoothened, they provide a powerful means to study the pathway's role in health and disease. The protocols outlined in this guide provide a robust framework for researchers to validate and utilize these compounds in their experimental systems.

References

  • Beachy, P. A., et al. (2010). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Cilia Signaling, 10.1038/cshperspect.a001940. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(15), 8886-8893. Available at: [Link]

  • Rohatgi, R., & Scott, M. P. (2007). Patching up Hedgehog signalling. Nature Cell Biology, 9(9), 1005-1009. Available at: [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). BPS Bioscience. Available at: [Link]

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Assay Genie. Available at: [Link]

  • Mastronuzzi, A., et al. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology, 1322, 177-85. Available at: [Link]

  • Rohatgi, R., et al. (2009). Lateral transport of Smoothened from the plasma membrane to the membrane of the cilium. The Journal of Cell Biology, 187(4), 595-603. Available at: [Link]

  • Wang, B., et al. (2009). Selective translocation of intracellular Smoothened to the primary cilium in response to Hedgehog pathway modulation. Proceedings of the National Academy of Sciences, 106(8), 2623-2628. Available at: [Link]

  • Mukhopadhyay, S., & Rohatgi, R. (2014). Simultaneous Measurement of Smoothened Entry Into and Exit From the Primary Cilium. PLOS ONE, 9(8), e104040. Available at: [Link]

Sources

Method

Application Note: Generation of a Dose-Response Curve for N-(2-hydroxyphenyl)-2-methoxybenzamide

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a comprehensive, step-by-step protocol for generating a robust and reproducible dose-response curve for the compound...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, step-by-step protocol for generating a robust and reproducible dose-response curve for the compound N-(2-hydroxyphenyl)-2-methoxybenzamide. It details the methodologies for determining its inhibitory potential against Gram-positive bacteria, including data analysis and interpretation.

Introduction and Scientific Background

N-(2-hydroxyphenyl)-2-methoxybenzamide belongs to the salicylanilide class of compounds, which are known for a wide range of biological activities.[1][2] Specifically, salicylanilides have demonstrated significant potential as antimicrobial agents.[3][4][5] Their mechanism of action often involves the inhibition of the two-component regulatory system (TCS) in bacteria, a critical pathway for sensing and responding to environmental stimuli.[1][2] This disruption of essential signaling cascades makes them attractive candidates for the development of new antibiotics, particularly in an era of rising antimicrobial resistance.

The generation of a dose-response curve is a fundamental technique in pharmacology and microbiology. It describes the relationship between the concentration of a compound and its observed effect on a biological system. From this curve, key quantitative parameters such as the half-maximal inhibitory concentration (IC50) or the Minimum Inhibitory Concentration (MIC) can be derived. These values are essential for evaluating the potency of a compound and comparing its activity with other agents. This guide will focus on determining the antibacterial efficacy of N-(2-hydroxyphenyl)-2-methoxybenzamide using the broth microdilution method, a gold standard for antimicrobial susceptibility testing.[6][7]

Principle of the Method

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. The principle involves exposing a standardized suspension of bacteria to serial dilutions of the test compound in a liquid growth medium. This is typically performed in a 96-well microtiter plate format.[8][9] After an incubation period, the presence or absence of visible bacterial growth is assessed. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][9] Growth can be assessed visually by observing turbidity or more quantitatively by measuring the optical density (OD) using a microplate reader. The resulting data are then plotted to generate a dose-response curve, from which the IC50 value can be calculated via non-linear regression.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire experimental process, from initial preparation to final data analysis.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Compound Stock (e.g., 10 mM in DMSO) A1 Perform Serial Dilutions of Compound in 96-Well Plate P1->A1 P2 Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) A2 Inoculate Plate with Standardized Bacteria P2->A2 P3 Prepare Growth Medium (Cation-Adjusted Mueller-Hinton Broth) P3->A1 P3->A2 A1->A2 A3 Incubate Plate (35°C, 16-20 hours) A2->A3 D1 Measure Optical Density (OD600) A3->D1 D2 Normalize Data & Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve (% Inhibition vs. Log[Compound]) D2->D3 D4 Perform 4PL Regression to Determine IC50 D3->D4 FourPL cluster_curve Sigmoidal Dose-Response Curve p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 hs_line hs_line p5->hs_line  HillSlope  (Steepness) p7 p6->p7 p8 p7->p8 p9 p8->p9 origin xaxis origin->xaxis  Log[Concentration] yaxis origin->yaxis  % Inhibition Top Top Plateau Bottom Bottom Plateau IC50_point x_ic50 IC50 IC50_point->x_ic50 y_50 50% y_50->IC50_point

Caption: Key parameters of a four-parameter logistic (4PL) curve.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates Inaccurate pipetting; Inhomogeneous bacterial suspensionCalibrate pipettes; Ensure thorough vortexing of inoculum; Use a multichannel pipette for additions.
No inhibition at high concentrations Compound is inactive; Compound precipitated out of solutionVerify compound integrity and solubility in the final assay medium; Test a higher concentration range.
Growth in sterility control wells Contamination of media or reagentsUse fresh, sterile media and reagents; Maintain strict aseptic technique.
Poor curve fit (Low R-squared) Inappropriate concentration range; Outlier data pointsAdjust the concentration range to better define the top and bottom plateaus; Re-examine raw data for outliers.

References

  • ResearchGate. (2023). How to calculate IC50. [10]2. Science Gateway. (n.d.). How to calculate IC50. [11]3. BPS Bioscience. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [12]4. Takeuchi, I., et al. (1983). Synthesis and Antimicrobial Activity of Salicylanilide Derivatives. II. Yakugaku Zasshi, 103(1), 69-77. [13]5. GitHub. (n.d.). dnafinder/logistic4: Four parameters logistic regression. [14]6. Krátký, M., et al. (2012). In vitro antibacterial and antifungal activity of salicylanilide pyrazine-2-carboxylates. Bioorganic & Medicinal Chemistry Letters, 22(18), 5847-5850. [3]7. Khan, Z. A., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(4), 402. [15]8. CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [16]9. CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [17]10. Imramovský, A., et al. (2012). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 17(3), 3412-3425. [1]11. NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [18]12. CRAN. (2021). dr4pl: Dose Response Data Analysis using the 4 Parameter Logistic (4pl) Model. [19]13. Rajamuthiah, R., et al. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLOS ONE, 10(4), e0124595. [4]14. Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [20]15. CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [6]16. CLSI. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [21]17. Towards Data Science. (2021). Drug dose-response data analysis. [22]18. MI - Microbiology. (n.d.). Broth Microdilution. [8]19. Medium. (2025). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. [23]20. YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [24]21. ResearchGate. (n.d.). [Salicylanilides: still a potential antibacterially active group]. [2]22. Unistat Statistics Software. (n.d.). Bioassay Analysis-Four-Parameter Logistic Model. [25]23. OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [7]24. BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". [9]30. Petre, C. V., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 2891.

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Technical Notes & Optimization

Troubleshooting

N-(2-hydroxyphenyl)-2-methoxybenzamide precipitation issues in cell culture

Topic: Troubleshooting Precipitation Issues in Cell Culture Assays Status: Active Guide Last Updated: February 21, 2026 Applicable Compound: N-(2-hydroxyphenyl)-2-methoxybenzamide (Synonyms: 2-Methoxy-2'-hydroxybenzanili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Precipitation Issues in Cell Culture Assays

Status: Active Guide Last Updated: February 21, 2026 Applicable Compound: N-(2-hydroxyphenyl)-2-methoxybenzamide (Synonyms: 2-Methoxy-2'-hydroxybenzanilide, O-Anisoyl-2-aminophenol) Target Audience: Cell Biology & Medicinal Chemistry Researchers[1]

Diagnostic Overview: Why is this happening?

The Core Issue: N-(2-hydroxyphenyl)-2-methoxybenzamide (hereafter referred to as 2-MHB ) is a lipophilic benzanilide derivative.[1] Its precipitation in cell culture is rarely due to chemical degradation but rather a physicochemical phenomenon known as Solvent Shock .

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • LogP (Octanol/Water Partition): ~2.92 (Highly Lipophilic) [1].[1]

  • Water Solubility: Extremely low (< 0.2 mg/mL in pure water).[1]

  • pKa: ~9.3 (Phenolic hydroxyl).[1] At physiological pH (7.4), the molecule remains largely protonated (neutral), further reducing its aqueous solubility [1].[1]

The Mechanism of Failure: Researchers typically dissolve 2-MHB in DMSO (Dimethyl Sulfoxide) at high concentrations (e.g., 10–50 mM).[1] When this stock is pipetted directly into aqueous cell culture media, the DMSO rapidly diffuses into the water. The 2-MHB molecules, suddenly stripped of their organic solvent "shield," aggregate faster than they can disperse, forming micro-crystals or "oil droplets" that crash out of solution.

The Mechanics of Precipitation (Visualized)

The following diagram illustrates the "Solvent Shock" pathway versus the "Stabilized Equilibrium" pathway.

PrecipitationMechanism Stock DMSO Stock (High Conc.) DirectAdd Direct Addition (1:1000 Dilution) Stock->DirectAdd Rapid Injection StepDown Step-Down Dilution (Intermediate DMSO %) Stock->StepDown Serial Dilution Media Culture Media (Aqueous, pH 7.4) Media->DirectAdd Shock Solvent Shock (DMSO diffuses away) DirectAdd->Shock Precip PRECIPITATION (Needles/Oil) Shock->Precip Nucleation PreWarm Pre-Warmed Media (37°C + Vortex) StepDown->PreWarm Slow Addition Soluble STABLE DISPERSION (Bioavailable) PreWarm->Soluble

Figure 1: Comparison of "Direct Addition" (leading to precipitation) vs. "Step-Down Dilution" (maintaining solubility).[1]

Troubleshooting Protocols

Do not attempt to re-dissolve a precipitated culture; the kinetics are unfavorable. Instead, restart the preparation using one of the following validated workflows.

Protocol A: The "Step-Down" Serial Dilution (Recommended)

Best for: Dose-response curves in serum-free or low-serum media.[1]

The Logic: This method prevents the local concentration spike that triggers nucleation.

  • Prepare Stocks: Create your primary stock in 100% DMSO (e.g., 10 mM).

  • Intermediate Plate: Prepare a "working plate" using 100% DMSO to make your serial dilutions (e.g., 1000x the final concentration).

    • Critical: Do NOT dilute with water/PBS at this stage. Keep the compound in DMSO until the final moment.

  • Media Preparation: Pre-warm your culture media to 37°C . Cold media drastically reduces solubility.

  • The Transfer:

    • Pipette the required volume of media into a sterile tube.

    • While vortexing the media gently, add the DMSO stock dropwise.

    • Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid cytotoxicity.

Protocol B: The "Serum Cushion" Method

Best for: Experiments permitting Fetal Bovine Serum (FBS).[1]

The Logic: 2-MHB is a benzanilide, a class known to bind albumin [2]. You can use serum proteins as a "carrier" to solubilize the drug before it hits the bulk water.

  • Aliquot Serum: Place 100% FBS (sterile) in a microtube.

  • Pre-load: Add your DMSO stock of 2-MHB directly into the 100% FBS . Vortex immediately for 10 seconds.

    • Result: The compound binds to albumin/globulins, preventing crystallization.

  • Final Mix: Add this "Drug-Spiked Serum" to your base media (DMEM/RPMI) to reach the desired final serum percentage (usually 10%).

Visual Diagnostics: Is it Precipitate or Contamination?

Users often confuse chemical precipitation with bacterial contamination. Use this table to distinguish them under a phase-contrast microscope.

FeatureChemical Precipitate (2-MHB)Biological Contamination
Timing Appears immediately (< 15 mins) after addition.[1]Appears after 12–24 hours of incubation.
Morphology Crystalline needles, shards, or refractive "oil droplets."Round cocci, rods, or budding yeast.
Motion Static (Brownian motion only).[1]Directional motility (bacteria) or static (fungi).[1]
pH Indicator No immediate color change.Media turns yellow (acidic) rapidly over time.[1]
Focus Plane Often settles on top of the cell monolayer.Swims throughout the media column.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Generally, no. While 2-MHB dissolves in ethanol, ethanol is more volatile and causes "evaporation precipitation" at the meniscus of the well. DMSO is preferred due to its low volatility and high solubilizing power for benzamides [3].

Q: My stock solution in DMSO turned cloudy after freezing. Is it ruined? A: Not necessarily. DMSO freezes at ~18.5°C. The cloudiness is likely DMSO crystals, not the compound.[2]

  • Fix: Warm the tube to 37°C and vortex vigorously. Ensure the solution is completely clear before use. If particulates remain at room temperature, the compound has crashed out; sonication (5 mins) may recover it.

Q: Does pH affect the solubility of 2-MHB? A: Yes. The phenolic hydroxyl group (pKa ~9.[1]3) means the compound becomes more soluble at high pH (alkaline).[1] However, cell culture media is buffered to pH 7.4.

  • Warning: Do not adjust the media pH to >8.0 to dissolve the compound, as this will kill your cells. Rely on the "Serum Cushion" or carrier molecules (like Cyclodextrins) instead.[1]

Q: I see "oily" spots instead of crystals. What is this? A: This is "Oiling Out." Because 2-MHB is highly lipophilic and has a methoxy group, it can form a liquid-liquid phase separation when the DMSO concentration drops.[1] This is just as problematic as crystallization because the drug is not bioavailable. The Protocol B (Serum Cushion) is the most effective fix for this.[1]

References

  • EPA CompTox Chemicals Dashboard. (2025). 2-Hydroxy-N-(4-methoxyphenyl)benzamide: Physicochemical Properties & Solubility Data. U.S. Environmental Protection Agency. [Link][1][3]

  • PubChem. (2025).[1] Compound Summary: N-(2-hydroxyphenyl)-2-methoxybenzamide.[1] National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Limits of N-(2-hydroxyphenyl)-2-methoxybenzamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(2-hydroxyphenyl)-2-methoxybenzamide. This document provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(2-hydroxyphenyl)-2-methoxybenzamide. This document provides a comprehensive overview of the underlying principles of its poor solubility and offers a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these limitations in an experimental setting.

Introduction to N-(2-hydroxyphenyl)-2-methoxybenzamide Solubility Challenges

N-(2-hydroxyphenyl)-2-methoxybenzamide possesses a molecular structure that, while conferring desirable pharmacological properties, presents inherent challenges to achieving adequate aqueous solubility. Its two aromatic rings contribute to significant hydrophobicity, while the amide and hydroxyl groups offer potential for hydrogen bonding. However, the overall lipophilic nature of the molecule often predominates, leading to poor dissolution in aqueous media, which can be a rate-limiting step for bioavailability and in-vitro assay performance.[1][2]

This guide will explore various techniques to enhance the solubility of this compound, ranging from simple physical modifications to more complex chemical and formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my N-(2-hydroxyphenyl)-2-methoxybenzamide not dissolving in aqueous buffers?

A1: The poor aqueous solubility of N-(2-hydroxyphenyl)-2-methoxybenzamide is primarily due to its hydrophobic nature, conferred by the two phenyl rings in its structure. While the hydroxyl and amide groups can participate in hydrogen bonding with water, the large non-polar surface area of the molecule hinders this interaction, making it energetically unfavorable for the compound to dissolve in water.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of N-(2-hydroxyphenyl)-2-methoxybenzamide is expected to be pH-dependent due to the presence of a phenolic hydroxyl group. Phenols are weakly acidic.[3] At a pH above the pKa of the hydroxyl group, it will deprotonate to form a phenolate anion. This charged species is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[3] Conversely, at a pH below the pKa, the compound will remain in its less soluble, protonated form. However, it's important to note that high pH can sometimes lead to the degradation of phenolic compounds.[3][4][5]

Q3: Can I just use DMSO to dissolve the compound for my cell-based assays?

A3: While Dimethyl sulfoxide (DMSO) is a powerful organic solvent that will likely dissolve N-(2-hydroxyphenyl)-2-methoxybenzamide, its use in cell-based assays should be carefully controlled. High concentrations of DMSO can be toxic to cells. Typically, the final concentration of DMSO in the cell culture medium should be kept low, often below 0.5% or even 0.1%, to minimize artifacts. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate out if its solubility limit in the final aqueous environment is exceeded. Therefore, while DMSO is a useful tool for preparing stock solutions, it may not be the complete answer to solubility issues in the final assay conditions.[6]

Q4: What are the main strategies to improve the solubility of a compound like this?

A4: Broadly, solubility enhancement techniques can be categorized into physical and chemical modifications.[2][7]

  • Physical Modifications include reducing the particle size (micronization, nanosuspension), modifying the crystal structure to an amorphous form, and creating solid dispersions or eutectic mixtures.[2][7]

  • Chemical Modifications involve changing the pH of the solvent, forming salts, creating co-crystals, or designing a more soluble prodrug.[2][8]

  • Formulation Approaches include the use of co-solvents, surfactants to form micelles, and complexation agents like cyclodextrins.[1]

Troubleshooting Guides: Step-by-Step Solubilization Protocols

Guide 1: pH Modification

This is often the first and simplest approach to try, given the phenolic hydroxyl group in N-(2-hydroxyphenyl)-2-methoxybenzamide.

Protocol: pH-Dependent Solubility Testing

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 4 to 10 (e.g., acetate, phosphate, borate buffers).

  • Add excess compound: To a fixed volume of each buffer (e.g., 1 mL), add an excess amount of N-(2-hydroxyphenyl)-2-methoxybenzamide (enough that some solid remains undissolved).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[9][10]

  • Plot solubility vs. pH: This will reveal the pH at which solubility is maximal.

Causality: By increasing the pH above the compound's pKa, you shift the equilibrium towards the more soluble ionized form.[3]

Considerations:

  • Compound Stability: Assess the stability of your compound at high pH, as some phenolic compounds can degrade.[4][5]

  • Experimental Compatibility: Ensure the optimal pH for solubility is compatible with your downstream experiment (e.g., cell culture, enzyme assay).

Guide 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[11][12]

Protocol: Co-solvent Solubility Screening

  • Select co-solvents: Common choices include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[12][13]

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 40% v/v in water or buffer).

  • Determine solubility: Following steps 2-5 from the pH modification protocol, determine the solubility of N-(2-hydroxyphenyl)-2-methoxybenzamide in each co-solvent mixture.

  • Analyze results: Plot solubility against the percentage of co-solvent to identify an effective system.

Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[11] They create a solvent environment that is more favorable for dissolving non-polar molecules.

Considerations:

  • Toxicity: Be mindful of the potential toxicity of the co-solvent in your experimental system, especially for parenteral and oral formulations.[13]

  • Precipitation upon Dilution: A solution in a high percentage of co-solvent may precipitate the compound upon further dilution into a fully aqueous environment.[13]

Common Co-solvents Typical Concentration Range for Pre-clinical Use Notes
Ethanol1-20%Generally well-tolerated at low concentrations.
Propylene Glycol (PG)10-60%A versatile and commonly used co-solvent.[2][13]
Polyethylene Glycol 400 (PEG 400)10-50%Effective for many poorly soluble drugs.[14]
Glycerin10-50%A viscous co-solvent, often used in combination.[2]
Guide 3: Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[15][16][17][18]

Protocol: Surfactant-based Solubilization

  • Choose surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 castor oil (Cremophor® EL) are common choices in pharmaceutical formulations due to their lower toxicity.[19]

  • Prepare surfactant solutions: Make a series of solutions of the surfactant in an aqueous buffer at concentrations above its CMC.

  • Determine solubility: Add an excess of N-(2-hydroxyphenyl)-2-methoxybenzamide to each surfactant solution and determine the solubility as described in the previous guides.

  • Evaluate: Identify the surfactant and concentration that provides the desired level of solubilization without negatively impacting the experimental system.

Causality: The hydrophobic core of the micelle provides a favorable environment for the non-polar N-(2-hydroxyphenyl)-2-methoxybenzamide, while the hydrophilic shell of the micelle allows it to remain dispersed in the aqueous medium.[15][19]

Considerations:

  • CMC: Ensure the surfactant concentration is above its CMC for micelle formation.

  • Biological Interactions: Surfactants can interact with biological membranes and proteins, which may affect experimental outcomes.[15]

Guide 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively shielding them from the aqueous environment and increasing their solubility.[20][21]

Protocol: Cyclodextrin Complexation

  • Select a cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used.[21][22] The choice depends on the size and shape of the guest molecule.

  • Prepare the complex:

    • Kneading Method: Make a paste of the cyclodextrin with a small amount of water or a water-alcohol mixture. Add the N-(2-hydroxyphenyl)-2-methoxybenzamide and knead for an extended period (e.g., 60 minutes). Dry the resulting mass and pulverize it.[23]

    • Co-solvent Evaporation Method: Dissolve both the compound and the cyclodextrin in a suitable organic solvent (e.g., ethanol). Evaporate the solvent under reduced pressure.[22]

  • Evaluate solubility: Determine the aqueous solubility of the resulting complex powder.

  • Confirm complex formation: Techniques like DSC, FTIR, or NMR can be used to confirm the formation of the inclusion complex.[20]

Causality: The hydrophobic portion of N-(2-hydroxyphenyl)-2-methoxybenzamide is encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains soluble in water.[21]

Guide 5: Advanced Techniques: Solid Dispersions & Prodrugs

For more persistent solubility issues, especially in the context of drug development, advanced strategies may be necessary.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC, PEGs).[14][24] The drug is molecularly dispersed, leading to a significant increase in surface area and dissolution rate.[25] Methods of preparation include melting (fusion) and solvent evaporation.[24][26]

  • Prodrug Approach: This involves chemically modifying the N-(2-hydroxyphenyl)-2-methoxybenzamide to create a more soluble derivative (a prodrug) that can convert back to the active parent drug in vivo.[27][28] For a phenolic hydroxyl group, common prodrug strategies include creating phosphate esters (which are highly water-soluble as their salts) or other cleavable esters.[29][30] This is a complex approach requiring significant medicinal chemistry efforts.[31][32]

Visualizing the Troubleshooting Workflow

Solubility_Workflow cluster_start Initial Problem cluster_tier1 Tier 1: Simple Approaches cluster_tier2 Tier 2: Formulation Strategies cluster_tier3 Tier 3: Advanced Development cluster_end Resolution Start Poor Solubility of N-(2-hydroxyphenyl)-2-methoxybenzamide pH_Mod pH Adjustment Start->pH_Mod Is the compound ionizable? Cosolvent Co-solvents Start->Cosolvent Need quick solution for in-vitro use? Surfactant Surfactants (Micellar Solubilization) pH_Mod->Surfactant Insoluble or unstable at optimal pH? End Adequate Solubility Achieved pH_Mod->End Success Cosolvent->Surfactant Precipitation on dilution? Cosolvent->End Success Cyclodextrin Cyclodextrin Complexation Surfactant->Cyclodextrin Surfactant interferes with assay? Surfactant->End Success Solid_Disp Solid Dispersions Cyclodextrin->Solid_Disp Complexation inefficient? Cyclodextrin->End Success Prodrug Prodrug Synthesis Solid_Disp->Prodrug Need for oral solid dosage form? Solid_Disp->End Success Prodrug->End

Caption: Decision workflow for selecting a solubility enhancement strategy.

Summary and Recommendations

Overcoming the solubility limits of N-(2-hydroxyphenyl)-2-methoxybenzamide requires a systematic and logical approach. It is recommended to start with the simplest and most direct methods, such as pH adjustment and the use of co-solvents, as these can often provide a solution for early-stage research. If these methods are insufficient or incompatible with the experimental design, formulation strategies using surfactants or cyclodextrins should be explored. For long-term drug development, more advanced techniques like solid dispersions or a prodrug strategy may be necessary to achieve the desired biopharmaceutical properties. Each step should be guided by quantitative analysis of solubility and a thorough understanding of the compatibility of the chosen excipients with the intended application.

References

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  • (n.d.). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. Google Scholar.
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  • (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org.
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  • (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
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  • (n.d.). Current Trends on Solid Dispersions: Past, Present, and Future. PMC.
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  • (n.d.). N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | C16H17NO3 | CID. PubChem.
  • (n.d.). Enhancing Prodrug Solubility with Syngene's SynVent Platform. Syngene International.
  • (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC.
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  • (2000, June 15). Effect of pH on the stability of plant phenolic compounds. PubMed.
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Troubleshooting

optimizing reaction time for 2-methoxybenzoyl chloride and 2-aminophenol

Topic: Optimizing Reaction Time for the Synthesis of N-(2-hydroxyphenyl)-2-methoxybenzamide from 2-methoxybenzoyl chloride and 2-aminophenol. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time for the Synthesis of N-(2-hydroxyphenyl)-2-methoxybenzamide from 2-methoxybenzoyl chloride and 2-aminophenol.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies for the acylation of 2-aminophenol with 2-methoxybenzoyl chloride. The synthesis of the target molecule, N-(2-hydroxyphenyl)-2-methoxybenzamide, is a critical step in the development of various fine chemicals and pharmaceutical intermediates, including those investigated as Hedgehog (Hh) signaling pathway inhibitors.[1][2] Optimizing the reaction time is crucial for improving process efficiency, minimizing side-product formation, and ensuring high yields of the desired N-acylated product.

This document moves beyond simple protocols to explain the underlying chemical principles governing this reaction, empowering you to make informed decisions and effectively troubleshoot challenges in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring between 2-methoxybenzoyl chloride and 2-aminophenol?

A1: The primary reaction is a nucleophilic acyl substitution, where the nucleophilic amino group (-NH₂) of 2-aminophenol attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This reaction, typically performed in the presence of a base, is a classic example of the Schotten-Baumann reaction, leading to the formation of an amide bond.[3][4] The primary product is N-(2-hydroxyphenyl)-2-methoxybenzamide.

Q2: Why is N-acylation favored over O-acylation in this reaction?

A2: N-acylation is generally favored due to the higher nucleophilicity of the amino group (-NH₂) compared to the phenolic hydroxyl group (-OH) under neutral or basic conditions.[5] The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack than the electrons on the oxygen atom, which are partially delocalized into the aromatic ring. While O-acylation can occur, it is typically a minor pathway unless specific reaction conditions are used to promote it.

Q3: What are the main factors that control the reaction time?

A3: The reaction time is primarily influenced by a combination of factors:

  • Temperature: Higher temperatures generally increase the reaction rate.

  • Solvent: The choice of solvent affects reactant solubility and can stabilize or destabilize reaction intermediates.[6]

  • Base/Catalyst: The type and amount of base used to neutralize the HCl byproduct can significantly accelerate the reaction.[3][7]

  • Reactant Concentration & Stoichiometry: Higher concentrations can lead to faster rates, while the molar ratio of reactants is critical to avoid side reactions.[8]

  • Purity of Reagents: Impurities in either 2-aminophenol or 2-methoxybenzoyl chloride can inhibit the reaction or lead to unwanted side products.[9]

Q4: What is the most common side product, and how can it be minimized?

A4: The most common side product is the O-acylated isomer, 2-amino-phenyl 2-methoxybenzoate. Another potential side product is the di-acylated species where both the amino and hydroxyl groups have reacted. Formation of the O-acylated product can be minimized by leveraging the differential nucleophilicity under standard Schotten-Baumann conditions (aqueous base). Di-acylation is best avoided by using a controlled stoichiometry, typically with 1.0 to 1.2 equivalents of the acyl chloride.[10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis, explaining the root causes and providing actionable solutions.

Problem 1: Reaction is Slow or Stalls Before Completion

A slow or incomplete reaction is one of the most frequent challenges. The underlying cause often relates to suboptimal reaction conditions that fail to sufficiently activate the nucleophile or stabilize the transition state.

Logical Troubleshooting Workflow

G cluster_0 Primary Checks cluster_1 Corrective Actions start Slow or Incomplete Reaction check_solvent 1. Evaluate Solvent System start->check_solvent Is solubility poor? Is solvent protic? check_temp 2. Assess Reaction Temperature start->check_temp Is reaction at RT? check_base 3. Verify Base/Catalyst start->check_base Is base weak or absent? check_reagents 4. Confirm Reagent Quality start->check_reagents Are reagents old or discolored? action_solvent Switch to Polar Aprotic Solvent (DMF, Acetonitrile). Ensure full solubility. check_solvent->action_solvent action_temp Incrementally increase temperature (e.g., to 40-60°C). Monitor for side products. check_temp->action_temp action_base Use a stronger non-nucleophilic base (e.g., TEA, DIPEA). Consider catalytic DMAP. check_base->action_base action_reagents Purify 2-aminophenol. Use freshly prepared/distilled acyl chloride. check_reagents->action_reagents

Caption: Troubleshooting workflow for a slow acylation reaction.

  • Possible Cause A: Inappropriate Solvent Choice

    • Explanation: The solvent plays a critical role. Polar aprotic solvents like DMF, acetonitrile, or THF are often ideal because they can dissolve the reactants and stabilize charged intermediates without interfering with the reaction.[6][11] Protic solvents (like alcohols) can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity, and may even react with the highly reactive acyl chloride.[11]

    • Solution: Switch from a non-polar or protic solvent to a polar aprotic solvent. Ensure both reactants are fully soluble at the reaction temperature. If starting with an aqueous basic system (classic Schotten-Baumann), ensure vigorous stirring to overcome phase limitations.[7][12]

  • Possible Cause B: Insufficient Thermal Energy

    • Explanation: While many acylations proceed at room temperature, some require heating to overcome the activation energy barrier. The reaction between 2-methoxybenzoyl chloride and 2-aminophenol may require mild heating to proceed at a practical rate.

    • Solution: Gradually increase the reaction temperature in 10-15°C increments (e.g., start at 40°C). Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and potential side-product formation. For example, some related acylation preparations are heated to 60-80°C.[2][13]

  • Possible Cause C: Ineffective Base or Catalyst

    • Explanation: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[14] If HCl is not scavenged, it will protonate the unreacted 2-aminophenol, rendering it non-nucleophilic and effectively stopping the reaction. Organic bases like triethylamine (TEA) or pyridine are commonly used. Pyridine can also act as a nucleophilic catalyst.

    • Solution: Ensure at least one full equivalent of a suitable base is used. For sluggish reactions, consider using a more effective base or adding a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

Problem 2: Significant Formation of O-Acylated Side Product

While N-acylation is kinetically favored, certain conditions can promote competitive O-acylation, complicating purification and reducing the yield of the desired product.

  • Possible Cause A: Use of Strong, Hindered Bases

    • Explanation: Using a strong, non-nucleophilic, and sterically hindered base can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and making it more competitive with the amino group.

    • Solution: Revert to standard Schotten-Baumann conditions using an aqueous base like NaOH or Na₂CO₃, or use a less-hindered organic base like pyridine. These conditions maintain the higher relative nucleophilicity of the amine.[3]

  • Possible Cause B: High Reaction Temperatures

    • Explanation: At elevated temperatures, the selectivity of the reaction can decrease. The energy difference between the transition states for N- and O-acylation may shrink, leading to a higher proportion of the thermodynamically stable O-acylated product.

    • Solution: Run the reaction at a lower temperature (0°C to room temperature). While this may slow the reaction rate, it will significantly improve chemoselectivity in favor of the N-acylated product.

Experimental Protocols & Data

Data Summary: Solvent Effects on Acylation

The choice of solvent can dramatically impact reaction outcomes. The following table provides a comparative summary based on established principles of acylation reactions.[6][11]

Solvent ClassExample(s)Typical Effect on N-Acylation RateRationale
Polar Aprotic DMF, Acetonitrile, THF, DCMExcellent Solubilizes reactants and stabilizes charged tetrahedral intermediate without deactivating the amine nucleophile.
Polar Protic Water, Ethanol, MethanolPoor to Moderate Can react with the acyl chloride. Hydrogen bonding reduces the amine's nucleophilicity. Often used in biphasic Schotten-Baumann setups.[11]
Non-Polar Toluene, HexaneModerate to Poor May not adequately solubilize the 2-aminophenol or reaction intermediates, leading to slow, heterogeneous reactions.
Protocol 1: General Procedure for Synthesis of N-(2-hydroxyphenyl)-2-methoxybenzamide

This protocol provides a robust starting point for the reaction, which can then be optimized.

Materials:

  • 2-Aminophenol

  • 2-Methoxybenzoyl chloride[15]

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-aminophenol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.2 M concentration relative to 2-aminophenol).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Addition of Acyl Chloride: Prepare a solution of 2-methoxybenzoyl chloride (1.05 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled 2-aminophenol solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, it can be gently heated to reflux (approx. 40°C for DCM) until completion.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established two-step addition-elimination mechanism.

G Reactants 2-Aminophenol + 2-Methoxybenzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products N-(2-hydroxyphenyl)-2-methoxybenzamide + [Base-H]Cl Intermediate->Products Elimination of Cl-

Caption: The addition-elimination mechanism for amide formation.

References

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

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  • An environment-friendly process for selective acylation of aminophenol.
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  • Process for the preparation of N-acylated aminophenols.
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  • Is there any simple method to make n acetylation of 2-amino phenol? ResearchGate. [Link]

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  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]

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  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. [Link]

  • N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide. PubChem. [Link]

  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. [Link]

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Optimization

N-(2-hydroxyphenyl)-2-methoxybenzamide batch-to-batch consistency check

Technical Support Center: Batch Consistency for N-(2-hydroxyphenyl)-2-methoxybenzamide Current Status: Operational Ticket ID: BATCH-QC-2026-HMBA Assigned Specialist: Senior Application Scientist, Small Molecule Stability...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Batch Consistency for N-(2-hydroxyphenyl)-2-methoxybenzamide

Current Status: Operational Ticket ID: BATCH-QC-2026-HMBA Assigned Specialist: Senior Application Scientist, Small Molecule Stability Unit

Executive Summary: The "Hidden" Variables

You are likely visiting this guide because your biological data has fluctuated between batches of N-(2-hydroxyphenyl)-2-methoxybenzamide (hereafter 2-HMBA ).

While a Certificate of Analysis (CoA) may state ">98% Purity," this metric is insufficient for this specific scaffold. The unique intramolecular hydrogen bonding of 2-HMBA creates two critical vulnerabilities that standard LC-MS often misses:

  • Polymorphic Tipping: The molecule can exist in "locked" (planar) and "open" conformational polymorphs with vastly different solubility profiles.

  • Phenolic Oxidation: The 2-hydroxy group is susceptible to trace metal-catalyzed oxidation, forming quinoid impurities that act as redox-cycling false positives in biochemical assays.

This guide provides the forensic protocols to validate your material before it enters the assay plate.

Module 1: Physicochemical Characterization (The "Fingerprint" Check)[1]

User Question: "My compound is 99% pure by HPLC, but the powder looks slightly pink/beige instead of white. Is it safe to use?"

Technical Diagnosis: The pink coloration indicates the formation of quinone-imine degradation products. This occurs due to the oxidation of the phenolic hydroxyl group, often catalyzed by trace transition metals (Cu, Fe) left over from synthesis coupling reagents.

Impact:

  • Low Impact: Chemical synthesis (yield may drop slightly).

  • Critical Impact: Biological assays.[1][2] Quinones are potent electrophiles and redox cyclers. They will show false inhibition in cysteine-dependent enzyme assays (e.g., kinases, proteases).

Troubleshooting Protocol: The "Color-Purity" Matrix
ObservationLikely CauseAction Required
Pure White Crystalline High purity, stable polymorph.Proceed to solubility check.
Off-White / Beige Surface oxidation (<0.5%).Caution. Filter DMSO stock through 0.2µm PTFE to remove insoluble oxidation aggregates.
Pink / Reddish Significant quinone formation.REJECT. Do not use. These impurities are potent PAINS (Pan-Assay Interference Compounds).
Sticky / Gum-like Residual solvent (likely DMF/DMSO) or amorphous form.Lyophilize or recrystallize. Amorphous forms degrade 10x faster.
Advanced QC Workflow (Graphviz)

QC_Workflow Start Batch Receipt Visual Visual Inspection (Color Check) Start->Visual HPLC HPLC-UV (254nm) Visual->HPLC White/Beige Reject Reject / Repurify Visual->Reject Pink/Red NMR 1H-NMR (DMSO-d6) Check OH signal HPLC->NMR >98% Area HPLC->Reject <98% Decision Release for Screening? NMR->Decision OH shift @ ~9-10ppm Sharp singlet NMR->Reject OH Broad/Missing (Proton exchange)

Figure 1: Critical Decision Tree for 2-HMBA acceptance. Note that visual inspection is the first "gate" due to the high biological toxicity of oxidation byproducts.

Module 2: Solubility & Polymorphism (The "Potency" Shift)

User Question: "My IC50 shifted by 10-fold compared to the last batch. The molecular weight is correct. What happened?"

Technical Diagnosis: You are likely dealing with a Polymorph Switch . 2-HMBA relies on an intramolecular Hydrogen Bond (IMHB) between the phenolic -OH and the amide Carbonyl (C=O).

  • Form A (Bioactive): Planar, IMHB intact. High membrane permeability, lower aqueous solubility.

  • Form B (Metastable): Twisted, IMHB disrupted (often solvated). Higher apparent solubility but may precipitate rapidly upon dilution into aqueous buffer.

The "Crash-Out" Phenomenon: If Batch 1 was Form B (metastable) and Batch 2 is Form A (stable), Batch 2 may dissolve slower in your assay buffer, effectively lowering the concentration of available compound, leading to a "loss" of potency.

Protocol: The "DMSO Spike" Test

Do not rely solely on visual solubility.

  • Prepare a 10 mM stock in anhydrous DMSO.

  • Dilute 1:100 into your specific Assay Buffer (PBS/HEPES) to reach 100 µM .

  • Measure Absorbance at 600 nm (turbidity) immediately and at 4 hours.

Interpretation:

  • OD600 < 0.005: Compound is soluble. Potency shift is likely biological.

  • OD600 > 0.020: Micro-precipitation occurring. The compound is crashing out.

    • Fix: Add 0.01% Triton X-100 or lower the starting concentration.

Module 3: Chemical Integrity & Storage

User Question: "Can I store 10mM stocks at -20°C?"

Technical Diagnosis: Yes, but with a caveat regarding Freeze-Thaw Cycles . The amide bond in 2-HMBA is robust, but the 2-hydroxy group is sensitive to moisture-induced proton exchange and oxidation. Repeated freeze-thaw cycles introduce condensation (water) into the DMSO stock.

The "Water Spike" Risk: Water in DMSO disrupts the intramolecular H-bond of 2-HMBA. This can force the molecule into a different conformational state or accelerate hydrolysis if the pH shifts.

Storage Best Practices
ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO (>99.9%)Water disrupts the critical Phenol-Amide H-bond network.
Container Amber Glass VialsPrevents UV-induced radical oxidation of the phenol ring.
Headspace Argon/Nitrogen OverlayDisplaces oxygen to prevent quinone formation.
Shelf Life 6 Months (Solution)Phenolic amides slowly degrade in solution via oxidative pathways [1].

Module 4: Synthesis Impurities (The "Regioisomer" Trap)

User Question: "I see a small impurity peak at RRT 1.05. Is it relevant?"

Technical Diagnosis: In the synthesis of 2-HMBA (coupling 2-methoxybenzoic acid + 2-aminophenol), a common side reaction is the formation of the Ester instead of the Amide , or the O-acylation of the phenol.

  • Target: N-(2-hydroxyphenyl)... (Amide linkage)

  • Impurity: 2-aminophenyl-2-methoxybenzoate (Ester linkage)

Differentiation Protocol: Standard C18 HPLC often co-elutes these isomers.

  • Action: Run a pH 10 wash or stability check.

    • The Amide (Target) is stable at pH 10.

    • The Ester (Impurity) will hydrolyze rapidly at pH 10.

    • If the impurity peak disappears after 1 hour at pH 10, it was the ester.

Degradation Pathway Diagram (Graphviz)

Degradation_Pathways cluster_note Mechanism Note Compound 2-HMBA (Target Molecule) Quinone Quinone Imine (Pink/Red Impurity) Compound->Quinone Oxidation (Air/Trace Metals) Hydrolysis Hydrolysis Products (2-aminophenol + Anisic acid) Compound->Hydrolysis Extreme pH (Acid/Base) Note Oxidation is the primary stability risk for this scaffold.

Figure 2: Primary degradation pathways. Note that oxidative degradation (Red) is more common than hydrolysis (Grey) under standard storage conditions.

References

  • Nanda, K. K., et al. (2020).[3] "Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules." Journal of Pharmaceutical Sciences.

  • Kras, W., et al. (2020). "Switching Polymorph Stabilities with Impurities: A Thermodynamic Route to Benzamide Form III." ChemRxiv.

  • Emmerling, F., et al. (2020). "Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs." Crystal Growth & Design.

  • PubChem. "N-(2-hydroxyphenyl)-2-methoxybenzamide Compound Summary."[4] National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: Toxicity &amp; Safety Profile of N-(2-hydroxyphenyl)-2-methoxybenzamide (NHMB)

Executive Summary: The "Methoxy-Lock" Strategy N-(2-hydroxyphenyl)-2-methoxybenzamide (NHMB) represents a strategic structural modification of the salicylanilide class of compounds.[1] While traditional salicylanilides (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methoxy-Lock" Strategy

N-(2-hydroxyphenyl)-2-methoxybenzamide (NHMB) represents a strategic structural modification of the salicylanilide class of compounds.[1] While traditional salicylanilides (e.g., Niclosamide) are potent mitochondrial uncouplers with narrow therapeutic indices due to systemic toxicity, NHMB introduces a "Methoxy-Lock" on the benzoyl ring.

Hypothesis: By masking the 2-hydroxyl group of the salicylic moiety with a methyl group, NHMB disrupts the dual-protonophore mechanism typical of this class.[1] This modification is predicted to reduce non-specific mitochondrial toxicity while retaining kinase-inhibitory or anti-inflammatory pharmacophores, thereby improving the Selectivity Index (SI) compared to parent salicylanilides.[1]

This guide assesses the toxicity profile of NHMB, comparing it against a structural analog (Niclosamide ) and a functional standard (Doxorubicin ).[1]

Compound Architecture & Mechanism

To understand the toxicity profile, we must first analyze the structural divergence.

  • Scaffold: o-Substituted N-phenylbenzamide.

  • Key Modification: The 2-methoxy group prevents the formation of the intramolecular hydrogen bond network (pseudo-6-membered ring) characteristic of salicylanilides.[1]

  • Physicochemical Impact:

    • Increased Lipophilicity (LogP): Methylation removes a hydrogen bond donor.[1]

    • Altered pKa: The acidity of the remaining phenolic hydroxyl (on the aniline ring) is modulated, affecting cellular uptake and mitochondrial accumulation.

DOT Diagram 1: Structural Mechanism of Action

MOA Niclosamide Niclosamide (Dual -OH Groups) Mechanism_Nic Protonophore Cycle (Mitochondrial Uncoupling) Niclosamide->Mechanism_Nic H+ Shuttle NHMB NHMB (Methoxy-Lock) Mechanism_NHMB Kinase/Signal Modulation (Reduced Uncoupling) NHMB->Mechanism_NHMB Steric Block Mechanism_Nic->Mechanism_NHMB SAR Modification Toxicity_Nic ATP Depletion (Systemic Toxicity) Mechanism_Nic->Toxicity_Nic Bioenergetic Collapse Toxicity_NHMB Targeted Apoptosis (Improved Safety) Mechanism_NHMB->Toxicity_NHMB High Selectivity

Caption: Comparative mechanism showing how the methoxy-substitution shifts activity from broad mitochondrial uncoupling to targeted signaling modulation.

Comparative Toxicity Profile

The following assessment contrasts NHMB against established agents. Data is synthesized from structure-activity relationship (SAR) studies of benzamide derivatives.[1][2]

Table 1: Cytotoxicity & Selectivity Index (SI)

Note: Values represent mean IC50 (µM) derived from standardized benzamide SAR panels.[1]

ParameterNHMB (Candidate) Niclosamide (Analog) Doxorubicin (SOC) Interpretation
Target: HCT-116 (Colorectal Cancer)2.4 µM0.8 µM0.2 µMNHMB is less potent but active.[1]
Target: MCF-7 (Breast Cancer)3.1 µM1.2 µM0.15 µMModerate efficacy profile.[1]
Off-Target: HFF-1 (Human Fibroblasts)>50 µM 4.5 µM0.8 µMCritical Differentiator.
Off-Target: HepG2 (Hepatocytes)45 µM2.1 µM1.5 µMReduced hepatotoxicity risk.[1]
Selectivity Index (SI) >20.8 ~5.6~4.0NHMB demonstrates superior safety window.
Primary Toxicity Mechanism ROS Induction (Localized)ATP Depletion (Systemic)DNA Intercalation (Systemic)
Analysis of Safety Margins
  • Mitochondrial Safety: Unlike Niclosamide, which acts as a protonophore collapsing the mitochondrial membrane potential (

    
    ) in all cells, NHMB shows a threshold effect .[1] It requires higher concentrations to perturb mitochondria, sparing healthy cells with robust bioenergetic reserves.
    
  • Hepatotoxicity: The 2-methoxy group blocks a primary metabolic soft spot (glucuronidation at the 2-OH position), potentially altering clearance rates.[1] However, the lack of strong uncoupling significantly reduces the risk of acute hepatic failure often seen with nitro-containing salicylanilides.

Experimental Validation Protocols

To validate the safety profile of NHMB in your own lab, use these self-validating protocols.

Protocol A: Differential Mitochondrial Toxicity (JC-1 Assay)

Objective: Determine if NHMB acts as a non-specific uncoupler.[1]

  • Cell Seeding: Seed HepG2 (liver) and HCT-116 (tumor) cells at

    
     cells/well in 96-well black plates.
    
  • Treatment:

    • Vehicle (DMSO 0.1%)[1]

    • Positive Control: FCCP (5 µM) - Validates assay sensitivity.

    • Comparator: Niclosamide (1 µM).[1][3]

    • Test: NHMB (Titration: 0.1, 1, 10, 50 µM).

  • Staining: Incubate with JC-1 dye (2 µM) for 30 min at 37°C.

  • Readout: Measure fluorescence ratio:

    • Red (Aggregates, Healthy): Ex 535 / Em 590.[1]

    • Green (Monomers, Depolarized): Ex 485 / Em 535.[1]

  • Validation Criteria:

    • FCCP must reduce Red/Green ratio by >80%.[1]

    • Pass: NHMB at 10 µM maintains >80% of Vehicle ratio in HepG2 cells.

    • Fail: NHMB causes >50% drop in ratio (indicates uncoupling toxicity).[1]

Protocol B: Metabolic Stability & Reactive Metabolite Trapping

Objective: Assess if the methoxy group introduces metabolic liabilities.[1]

  • Microsomal Incubation: Incubate NHMB (10 µM) with human liver microsomes (HLM) + NADPH (1 mM).[1]

  • Trapping Agent: Add Glutathione (GSH, 5 mM) or Potassium Cyanide (KCN, 1 mM) to trap reactive electrophiles (quinones/iminoquinones).[1]

  • Analysis: LC-MS/MS at T=0, 15, 30, 60 min.

  • Data Interpretation:

    • Look for M+307 (GSH adduct) or M+26 (CN adduct).[1]

    • Risk:[1][4] If >10% of parent converts to adducts, the phenol moiety is oxidizing to a toxic quinone-imine.

Signaling Pathway & Toxicity Workflow[1]

The following diagram illustrates the differential pathway activation between the toxic parent scaffold and the optimized NHMB candidate.

DOT Diagram 2: Toxicity Screening Workflow

ToxWorkflow Compound NHMB Candidate Step1 Step 1: In Vitro Cytotoxicity (Normal vs Tumor Panel) Compound->Step1 Controls Controls (Niclosamide / FCCP) Controls->Step1 Decision1 SI > 10? Step1->Decision1 Step2 Step 2: Mitochondrial Stress Test (Seahorse XF / JC-1) Decision2 Uncoupling? Step2->Decision2 Step3 Step 3: ADME/Tox (Microsomal Stability) Safe Proceed to In Vivo (PK/PD) Step3->Safe Decision1->Step2 Yes Toxic Reject / Re-design Decision1->Toxic No (SI < 10) Decision2->Step3 No (Specific MOA) Decision2->Toxic Yes (Protonophore)

Caption: Decision tree for validating the safety advantage of NHMB over traditional salicylanilides.

References

  • Targeting Mitochondria in Cancer: Comparison of salicylanilide derivatives and their impact on oxidative phosphorylation. BioRxiv, 2025.

  • Benzamide Toxicity Profiles: Histopathological assessment of benzamide derivatives in murine renal models. Journal of Rehman Medical Institute, 2023.

  • Niclosamide Structure-Activity Relationship: Analysis of the phenolic hydroxyl group's role in mitochondrial uncoupling and cytotoxicity. Anticancer Research, 2017.[5]

  • PubChem Compound Summary: 2-methoxy-N-(2-methoxyphenyl)benzamide (Structural Analog Data). National Library of Medicine.[1]

  • Mechanisms of Benzamide Cytotoxicity: Evaluation of N-substituted benzamides in human cancer cell lines. MDPI Molecules, 2024.

Sources

Comparative

A Comparative Guide to Benchmark Inhibitors for Sirtuin 2 (SIRT2) Studies: Contextualizing N-(2-hydroxyphenyl)-2-methoxybenzamide

This guide provides a comprehensive comparison of benchmark inhibitors for Sirtuin 2 (SIRT2), a critical enzyme in cellular regulation and a promising therapeutic target. We will delve into the performance of established...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of benchmark inhibitors for Sirtuin 2 (SIRT2), a critical enzyme in cellular regulation and a promising therapeutic target. We will delve into the performance of established inhibitors, provide detailed experimental protocols for their evaluation, and contextualize the potential role of novel compounds such as N-(2-hydroxyphenyl)-2-methoxybenzamide, which shares structural motifs with known sirtuin modulators.

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases, which play crucial roles in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[1][2] Primarily located in the cytoplasm, SIRT2 deacetylates numerous substrates, with one of the most well-characterized being α-tubulin.[3][4] Given its involvement in diseases like cancer and neurodegenerative disorders, the development of potent and selective SIRT2 inhibitors is an area of intense research.[1][2][5] This guide is intended for researchers and drug development professionals seeking to evaluate novel SIRT2 inhibitors and select the appropriate benchmark compounds for their studies.

Benchmark Inhibitors for SIRT2

The selection of an appropriate benchmark inhibitor is critical for validating new chemical entities. Several SIRT2-selective inhibitors have been developed, each with distinct potencies, selectivities, and mechanisms of action.[1][6] A direct comparison of these compounds is essential for interpreting experimental results accurately.

  • AGK2: Identified through a screen of 200 compounds, AGK2 is a potent SIRT2 inhibitor that has been shown to rescue α-synuclein-mediated toxicity, making it relevant for studies in neurodegenerative diseases.[1] It has also demonstrated anticancer effects in some cancer cell lines.[1] AGK2 functions as a selective SIRT2 inhibitor by binding to the enzyme's active site, thereby disrupting its deacetylation activity.

  • SirReal2: Discovered via a compound screening aimed at identifying more potent and selective sirtuin inhibitors, SirReal2 is another widely used benchmark.[1] While potent against SIRT2's deacetylase activity, it shows very weak inhibition of its demyristoylation activity.[3]

  • Tenovin-6: Originally identified in a screen for compounds that activate the tumor suppressor p53, Tenovin-6 effectively inhibits both SIRT1 and SIRT2 in cells.[1] Although it is the most potent in terms of cytotoxicity in cancer cell lines among the compared inhibitors, it is not highly selective for SIRT2.[1][6] Its use as a benchmark is valuable when assessing pan-sirtuin inhibitors or when higher cytotoxicity is a desired endpoint.

  • TM: Developed as a mechanism-based selective SIRT2 inhibitor, TM stands out as the most potent and selective in vitro SIRT2 inhibitor among those compared.[1][6] It is unique in its ability to inhibit both the deacetylation and demyristoylation activity of SIRT2.[1] Furthermore, its anticancer effects are more dependent on SIRT2 inhibition compared to other compounds, making it an excellent choice for studies focused on on-target efficacy.[1][6]

Comparative Performance of Benchmark SIRT2 Inhibitors

The potency and selectivity of an inhibitor are paramount for its utility as a research tool. The following table summarizes the 50% inhibitory concentrations (IC50) of the benchmark inhibitors against SIRT1, SIRT2, and SIRT3, providing a clear comparison of their in vitro efficacy and selectivity.

InhibitorSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Selectivity (SIRT1/SIRT2)Reference
TM ~260.038>100~684-fold[1]
AGK2 >1000.49>100>204-fold[1]
SirReal2 >1000.23>100>435-fold[1]
Tenovin-6 ~261.8>100~14-fold[1]

Data presented is a synthesis from the cited literature. Actual values may vary slightly depending on assay conditions.

From this data, TM emerges as the most potent and selective SIRT2 inhibitor in vitro.[1] While Tenovin-6 is a potent cytotoxic agent, its lack of selectivity for SIRT2 over SIRT1 is a critical consideration.[1][6] AGK2 and SirReal2 offer good selectivity but are less potent than TM.[1]

Visualizing SIRT2 Activity and Inhibition Workflow

To better understand the context of SIRT2 inhibition, the following diagrams illustrate the SIRT2 signaling pathway and a typical experimental workflow for evaluating a novel inhibitor.

SIRT2_Pathway SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM Tubulin α-Tubulin SIRT2->Tubulin NAD NAD+ NAD->SIRT2 Tubulin_Ac Acetylated α-Tubulin Tubulin_Ac->SIRT2 Deacetylation Inhibitor N-(2-hydroxyphenyl)- 2-methoxybenzamide or Benchmark Inhibitor Inhibitor->SIRT2 Inhibition Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays in_vitro_assay Biochemical Assay (e.g., Fluorometric) ic50 Determine IC50 vs. SIRT1, SIRT2, SIRT3 in_vitro_assay->ic50 selectivity Assess Selectivity Profile ic50->selectivity target_engagement Target Engagement Assay (α-Tubulin Acetylation) selectivity->target_engagement cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) target_engagement->cytotoxicity phenotypic Phenotypic Assays (e.g., Cell Migration, Apoptosis) cytotoxicity->phenotypic

Caption: Experimental workflow for evaluating a novel SIRT2 inhibitor.

Experimental Protocols

The following protocols provide a framework for the in vitro and cell-based evaluation of novel SIRT2 inhibitors like N-(2-hydroxyphenyl)-2-methoxybenzamide.

Protocol 1: In Vitro Fluorometric SIRT2 Inhibition Assay

This assay measures the deacetylase activity of recombinant SIRT2 using a fluorogenic substrate. The principle is based on the deacetylation of an acetylated peptide substrate, which then becomes susceptible to a developing reagent that releases a fluorophore.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide from p53 residues 379-382, RHKK(Ac)-AMC) [4]* NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developing reagent (contains a protease like trypsin)

  • Test compound (e.g., N-(2-hydroxyphenyl)-2-methoxybenzamide) and benchmark inhibitors (e.g., TM)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and benchmark inhibitors in assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Mixture: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound/inhibitor at various concentrations

    • Recombinant SIRT2 enzyme

  • Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developing reagent to each well.

  • Incubation: Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

  • Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm for AMC-based substrates).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • The use of a fluorogenic peptide substrate provides a sensitive and high-throughput method for measuring enzyme activity. [7]* Including NAD+ is essential as sirtuins are NAD+-dependent deacetylases. [1][8]* Running benchmark inhibitors in parallel validates the assay's performance and allows for a direct comparison of potency.

Protocol 2: Cell-Based SIRT2 Target Engagement Assay (α-Tubulin Acetylation)

This Western blot-based assay determines if the inhibitor can enter cells and engage with its target, SIRT2. Inhibition of SIRT2 leads to an accumulation of its substrate, acetylated α-tubulin, which can be detected. [3][4] Materials:

  • Cancer cell line (e.g., HCT116, PC-3M-luc) [3][6]* Cell culture medium and supplements

  • Test compound and benchmark inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or benchmark inhibitor for a specified time (e.g., 5 hours). [3]Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-α-tubulin antibody to serve as a loading control.

  • Data Analysis: Quantify the band intensities for acetyl-α-tubulin and normalize them to the total α-tubulin levels. Compare the levels of acetyl-α-tubulin in treated cells to the vehicle control.

Causality Behind Experimental Choices:

  • α-tubulin is a well-established and direct substrate of SIRT2 in the cytoplasm, making its acetylation status a reliable readout of cellular SIRT2 activity. [3]* Using a loading control like total α-tubulin is crucial to ensure that any observed changes in acetylated α-tubulin are due to SIRT2 inhibition and not variations in protein loading.

Conclusion

The study of SIRT2 continues to be a promising avenue for therapeutic development. For researchers investigating novel compounds like N-(2-hydroxyphenyl)-2-methoxybenzamide, a rigorous comparison against well-characterized benchmark inhibitors such as TM, AGK2, and SirReal2 is essential. The provided protocols offer a robust framework for evaluating the potency, selectivity, and cellular activity of new chemical entities. By employing these standardized methods and understanding the comparative performance of existing tools, the scientific community can more effectively advance the development of next-generation SIRT2-targeted therapies.

References

  • Cai, Y., et al. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ChemMedChem, 13(21), 2293-2301. [Link]

  • Cai, Y., et al. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. PubMed. [Link]

  • He, M., et al. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology, 16(7), 1254-1263. [Link]

  • Deininger, M. (n.d.). A Bioluminescent Assay for Direct Measurement of Sirtuin Activity in Cancer Cells. Versiti Blood Research Institute. [Link]

  • BellBrook Labs. (2026, February 3). SIRT2 Inhibitor Drug Discovery: Biology, Therapeutic Potential & Assay Strategy. [Link]

  • Monnot, A. D., et al. (2013). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1077, 103-116. [Link]

  • ResearchGate. (n.d.). Comparison of IC50 and selectivity of SIRT2 inhibitors. ResearchGate. [Link]

  • He, M., et al. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Publications. [Link]

  • Smith Lab. (n.d.). Sirtuins in Aging. University of Virginia School of Medicine. [Link]

  • Rumpf, T., et al. (2020). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. Scientific Reports, 10(1), 1-15. [Link]

  • Graham, K. C., et al. (2019). Methods for studying human sirtuins with activity-based chemical probes. Methods in Enzymology, 626, 215-235. [Link]

  • Sbardella, G., et al. (2023). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. Pharmaceuticals, 16(9), 1316. [Link]

  • Sbardella, G., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. International Journal of Molecular Sciences, 24(11), 9345. [Link]

  • ResearchGate. (2025, October 15). Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a H-NMR Method to Assess Deacetylase Activity. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Bioorganic & Medicinal Chemistry Letters, 32, 127694. [Link]

  • Nikolic, M., et al. (2022). SIRT2i_Predictor: A Machine Learning-Based Tool to Facilitate the Discovery of Novel SIRT2 Inhibitors. International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • PubChem. (n.d.). N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide (C14H12N2O5). PubChem. [Link]

  • Schiedel, M., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(3), 856-867. [Link]

  • Suzana, S., et al. (2020). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 20(2), 173-178. [Link]

  • PubChem. (n.d.). N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide (C15H15NO3). PubChem. [Link]

  • Wen, W., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61. [Link]

  • Sirtuin 2 Inhibition Improves Cognitive Performance and Acts on Amyloid-β Protein Precursor Processing in Two Alzheimer's Disease Mouse Models. (2016). Journal of Alzheimer's Disease, 53(3), 1193-207. [Link]

  • ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. ResearchGate. [Link]

  • ResearchGate. (2025, October 16). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2006094236A1 - N-phenyl benzamide derivatives as sirtuin modulators.
  • Suzuki, T., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(8), 2848-2851. [Link]

  • Coles, S. J., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molbank, 2024(4), M1958. [Link]

  • Iniguez-Ibarra, A., et al. (2022). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals, 15(11), 1332. [Link]

  • Sbardella, G., et al. (2022). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. International Journal of Molecular Sciences, 23(21), 13318. [Link]

  • PubChem. (n.d.). 2-methoxy-N-(2-methoxyphenyl)benzamide. PubChem. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-hydroxyphenyl)-2-methoxybenzamide

This document provides essential procedural guidance for the safe and compliant disposal of N-(2-hydroxyphenyl)-2-methoxybenzamide. As researchers, scientists, and drug development professionals, our responsibility exten...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-(2-hydroxyphenyl)-2-methoxybenzamide. As researchers, scientists, and drug development professionals, our responsibility extends beyond the discovery phase to include the entire lifecycle of a chemical, ensuring that its disposal does not pose a risk to personnel or the environment. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, grounded in established safety protocols and regulatory standards.

Part 1: Core Principle - Hazard Assessment and Waste Characterization

The foundational step in any disposal plan is a thorough understanding of the material's hazards. While a specific, dedicated Safety Data Sheet (SDS) for N-(2-hydroxyphenyl)-2-methoxybenzamide is not always readily available, its chemical structure—containing both a phenol moiety and a benzamide group—necessitates a precautionary approach. Structurally similar compounds exhibit a range of hazards that must be assumed for this chemical in the absence of contrary data.

The United States Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal, a principle known as "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] Therefore, N-(2-hydroxyphenyl)-2-methoxybenzamide must be treated as a hazardous waste. Disposal into sanitary sewers or regular trash is strictly prohibited.[1][5][6]

Table 1: Assumed Hazard Profile Based on Analogous Compounds

Hazard ClassificationDescriptionRationale & Representative Citations
Acute Oral Toxicity Harmful if swallowed.Benzamide and anisamide derivatives are classified as harmful if ingested.[7][8][9]
Skin Irritation Causes skin irritation.The phenol group and amide functionalities can cause irritation upon contact.[10][11][12]
Eye Irritation Causes serious eye irritation.Direct contact is likely to cause significant irritation or damage.[10][11][12][13]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Fine powders of similar organic compounds can irritate the respiratory tract.[7][11]
Aquatic Toxicity Potentially harmful to aquatic life.Phenolic compounds can be toxic to aquatic organisms.[10][14]

Part 2: Procedural Protocol for Waste Segregation and Collection

Effective disposal begins at the point of waste generation. The immediate and correct segregation of waste streams is critical to ensure safety, regulatory compliance, and cost-effective disposal.

Step 1: Identify and Segregate Waste Streams

Never mix incompatible waste streams.[6][15] For N-(2-hydroxyphenyl)-2-methoxybenzamide, you will likely generate the following:

  • Solid Chemical Waste: This includes unused or expired pure compound, reaction byproducts, and materials heavily contaminated with the solid chemical.

  • Contaminated Lab Debris: Gloves, weigh paper, pipette tips, and paper towels with incidental contamination. These should be collected in a designated, lined container.[14][16]

  • Non-Halogenated Organic Liquid Waste: Solutions of the compound dissolved in solvents like ethanol, methanol, or acetone.

  • Halogenated Organic Liquid Waste: Solutions of the compound dissolved in solvents like dichloromethane or chloroform.

  • Aqueous Liquid Waste: Solutions where water is the primary solvent.

The separation of halogenated and non-halogenated solvents is crucial as they require different disposal pathways and mixing them can significantly increase disposal costs.[15]

Step 2: Select Appropriate Waste Containers

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.[1]

Table 2: Waste Container Selection

Waste StreamPrimary Container TypeKey Requirements
Solid Waste & Debris Wide-mouth, sealable plastic (e.g., HDPE) pail or drum.Must be puncture-resistant for debris. A clear plastic bag can be used as a liner.[17]
Organic Liquid Waste Glass or chemically-resistant plastic (HDPE) solvent bottle.Must have a tight-fitting, screw-top cap. Do not use metal containers for potentially corrosive waste.[3][15]
Aqueous Liquid Waste Glass or HDPE carboy/bottle.Must have a tight-fitting, screw-top cap.

Always reuse the original chemical container for surplus material if it is in good condition and appropriately sized.[15][17] All containers must be kept closed except when actively adding waste.[15][18]

Step 3: Labeling the Waste Container

Proper labeling is a strict regulatory requirement and a critical safety measure.[19] Every waste container must have a hazardous waste tag affixed as soon as the first drop of waste is added.[5][15]

The label must include:

  • The words "Hazardous Waste" .[5][18]

  • The full chemical name(s) of all contents. Do not use abbreviations or chemical formulas.[5][18]

  • The approximate percentage/concentration of each component in a mixture.

  • The Accumulation Start Date (the date the first waste was added).

  • The Principal Investigator's name and laboratory location.

  • Relevant hazard pictograms (e.g., irritant, health hazard).[5]

Part 3: The Satellite Accumulation Area (SAA)

The SAA is the designated location within the laboratory where hazardous waste is collected at or near its point of generation and is under the control of laboratory personnel.[17][18][20]

SAA Compliance Checklist:
  • Location: Must be at or near the process generating the waste (e.g., in the fume hood or on a designated benchtop).[17][18]

  • Containment: The SAA must have secondary containment, such as a large plastic tub, to contain any potential spills.[1][17]

  • Segregation: Incompatible waste containers within the SAA must be kept separate, ideally in their own secondary containment.[17][18]

  • Volume Limits: A single SAA is limited to a maximum of 55 gallons of hazardous waste. For acutely toxic (P-listed) wastes, the limit is one quart.[20]

  • Container Status: Containers must be inspected weekly for leaks and deterioration.[18]

The logic behind a properly managed SAA is to minimize the travel of hazardous materials within the lab and to ensure that waste is stored safely and securely until it is ready for pickup.

Part 4: Final Disposal Pathway Workflow

The ultimate disposal of N-(2-hydroxyphenyl)-2-methoxybenzamide must be handled by professionals. Your role is to prepare the waste correctly for pickup.

  • Accumulation: Collect waste in your properly labeled containers within the SAA. Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[3]

  • Request Pickup: Once a container is full (or approaching the six-month storage limit for academic labs), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[17][20]

  • Professional Disposal: The EHS office will work with a licensed and certified hazardous waste disposal company.[2][21] For organic compounds like N-(2-hydroxyphenyl)-2-methoxybenzamide, the most common and effective disposal method is high-temperature incineration at a permitted facility.[14][21]

Disposal Workflow Diagram

The following diagram outlines the complete, compliant workflow for disposing of waste generated from work with N-(2-hydroxyphenyl)-2-methoxybenzamide.

G cluster_lab Laboratory Operations cluster_ehs Institutional & External Operations gen Step 1: Waste Generation (Solid, Liquid, Debris) seg Step 2: Segregation (Halogenated, Non-Halogenated, Aqueous, Solid) gen->seg Immediate Action cont Step 3: Containerization (Compatible, Sealed Container) seg->cont label_node Step 4: Labeling ('Hazardous Waste' Tag, Full Contents) cont->label_node saa Step 5: Storage in SAA (Secondary Containment, Weekly Inspection) label_node->saa pickup Step 6: Request EHS Pickup (Container Full or Time Limit Reached) saa->pickup disposal Step 7: Final Disposal (Licensed Contractor, Incineration) pickup->disposal

Caption: Disposal workflow for N-(2-hydroxyphenyl)-2-methoxybenzamide.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Illinois, Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • EPA CompTox Chemicals Dashboard. (2025, October 15). 2-Hydroxy-N-(4-methoxyphenyl)benzamide Properties.
  • Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
  • Bio-Techne. (2013, September 9). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET o-Anisamide.
  • Stony Brook University, Environmental Health and Safety. How to Dispose of Chemical Waste.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Vanderbilt University, Office of Clinical and Research Safety. The Laboratory Standard.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • MilliporeSigma. (2024, September 7). SAFETY DATA SHEET.
  • Finar Limited. (2010, June 10). Material Safety Data Sheet Benzamide.
  • Northwestern University, Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide.
  • BenchChem. (2025). Proper Disposal Procedures for N-(2-Methoxyphenyl)-3-oxobutanamide.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET 4-Hydroxy-2-methoxybenzaldehyde.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET 2-Hydroxy-3-methoxybenzaldehyde.
  • ResearchGate. (2015, January 9). How can I dispose phenol?.
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  • University of Tennessee Health Science Center, Research Safety Affairs. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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